Technical Documentation Center

3-(3-Amino-4-propoxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Amino-4-propoxyphenyl)propanoic acid
  • CAS: 1266961-02-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(3-Amino-4-propoxyphenyl)propanoic acid in vitro

Elucidating the In Vitro Mechanism of Action of 3-(3-Amino-4-propoxyphenyl)propanoic Acid: A Comprehensive Profiling Guide Executive Summary In early-stage drug discovery, synthetic building blocks and library fragments...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the In Vitro Mechanism of Action of 3-(3-Amino-4-propoxyphenyl)propanoic Acid: A Comprehensive Profiling Guide

Executive Summary

In early-stage drug discovery, synthetic building blocks and library fragments rarely possess a single, globally defined pharmacological target. 3-(3-Amino-4-propoxyphenyl)propanoic acid (PubChem CID: 329819774) [1] is a highly functionalized phenylpropanoic acid derivative utilized in preclinical screening cascades. Because it is an investigational compound, defining its in vitro mechanism of action (MoA) requires a systematic, multi-modal profiling strategy rather than reliance on a pre-existing literature consensus.

As a Senior Application Scientist, I have structured this technical guide to detail the exact in vitro workflows required to hypothesize, deconvolve, and biophysically validate the MoA of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Structural Rationale & Pharmacophore Hypothesis

Before initiating in vitro assays, experimental choices must be grounded in structural causality. The chemical architecture of 3-(3-Amino-4-propoxyphenyl)propanoic acid dictates its potential biological interactome:

  • Propanoic Acid Moiety: This terminal carboxylic acid acts as a bioisostere for natural amino acids or free fatty acids. It is highly prone to engaging basic residues (e.g., Arginine, Lysine) within the binding pockets of metabolic enzymes or G-protein coupled receptors (GPCRs).

  • 3-Amino Aniline Group: Serves as a critical hydrogen bond donor and acceptor, capable of interacting with kinase hinge regions or receptor allosteric sites.

  • 4-Propoxy Ether Tail: Introduces tunable lipophilicity, ideal for anchoring the molecule into hydrophobic sub-pockets of a target protein.

Based on this pharmacophore, our in vitro evaluation cascade is designed to test for metabolic modulation, followed by unbiased proteome-wide target deconvolution.

Phase 1: Phenotypic Screening (Cell Viability & Metabolism)

To establish baseline biological activity, we begin with a phenotypic readout. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay [2].

Causality: We measure intracellular Adenosine Triphosphate (ATP) because it is a direct, real-time proxy for metabolic activity. If the compound acts as an agonist or antagonist on a key metabolic enzyme or receptor, ATP levels will fluctuate in a dose-dependent manner before overt cytotoxicity occurs.

Self-Validating Protocol:

  • Cell Seeding: Plate target cells (e.g., HepG2 or HEK293) in a 384-well opaque white plate at a density of 1,000 cells/well in 25 µL of culture medium.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of 3-(3-Amino-4-propoxyphenyl)propanoic acid (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for metabolic inhibition (e.g., Staurosporine).

  • Lysis & Reaction: Add 25 µL of CellTiter-Glo reagent directly to the wells. This simultaneously lyses the cells and initiates the luciferin-luciferase reaction, which is strictly dependent on the presence of ATP.

  • Stabilization: Incubate on an orbital shaker for 2 minutes to ensure complete lysis, followed by 10 minutes at room temperature to stabilize the luminescent signal.

  • Validation: Measure luminescence using a plate reader. The assay is internally validated only if the calculated Z'-factor between the vehicle and positive control is >0.5, ensuring assay robustness.

Phase 2: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)

Once phenotypic activity is confirmed, we must identify the direct molecular target. Because the specific target of this compound is unknown, targeted Western blots are insufficient. Instead, we utilize Thermal Proteome Profiling (TPP) coupled with multiplexed mass spectrometry [3].

Causality: The thermodynamic principle of TPP is that ligand binding physically stabilizes the target protein, increasing its resistance to heat-induced denaturation (shifting its melting temperature, Tm​ ). TPP allows us to scan the entire proteome for this stabilization event without needing to chemically modify or attach a fluorophore to the compound.

Self-Validating Protocol:

  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions (e.g., using NP-40 buffer) to preserve native protein folding.

  • Incubation: Split the proteome into two aliquots: Vehicle (DMSO) and Compound-treated (10 µM of 3-(3-Amino-4-propoxyphenyl)propanoic acid). Incubate for 30 minutes at room temperature.

  • Thermal Gradient: Aliquot the mixtures into PCR tubes and subject them to a 10-point temperature gradient (37°C to 67°C) for 3 minutes, followed by rapid cooling to 4°C.

  • Separation: Centrifuge at 100,000 x g for 20 minutes to pellet denatured proteins. Extract the soluble (folded) fraction.

  • MS Analysis: Digest the soluble proteins with trypsin, label with isobaric tandem mass tags (TMT10plex), and analyze via LC-MS/MS.

  • Validation: A putative target is validated if the ΔTm​ (shift in the melting curve) is statistically significant ( p<0.01 ) and reproducible across biological triplicates.

Phase 3: Biophysical Validation via Surface Plasmon Resonance (SPR)

To confirm that the target identified in Phase 2 is a direct, specific interaction rather than a downstream artifact, we perform Surface Plasmon Resonance (SPR) [4].

Causality: SPR provides real-time, label-free kinetic data. By measuring the association rate ( Kon​ ) and dissociation rate ( Koff​ ), we can calculate the equilibrium dissociation constant ( Kd​ ), proving direct target occupancy.

Self-Validating Protocol:

  • Immobilization: Capture the recombinant target protein (identified via TPP) onto a Ni-NTA sensor chip via a C-terminal His-tag. Block non-specific binding sites using 1 M ethanolamine.

  • Analyte Injection: Inject 3-(3-Amino-4-propoxyphenyl)propanoic acid across the chip in a multi-cycle kinetic format (concentrations ranging from 1.56 µM to 50 µM) using HBS-EP+ running buffer.

  • Measurement: Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds at a flow rate of 30 µL/min.

  • Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model. The data is validated by ensuring the χ2 value of the fit is minimized (typically < 10% of the maximum response, Rmax​ ).

Data Presentation & Expected Metrics

The following table synthesizes the quantitative data structure generated during the profiling of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Assay PhaseParameter MeasuredHypothetical Readout for CompoundBiological Significance
CellTiter-Glo IC50​ (Metabolic Viability) 12.4±1.2μM Establishes the functional concentration required to modulate cellular metabolism.
TPP (Mass Spec) ΔTm​ (Thermal Shift) +4.2∘C (Target Protein X)Identifies the specific proteomic target stabilized by ligand binding.
SPR Kinetics Kd​ (Binding Affinity) 8.5μM Confirms direct, reversible physical binding to the target protein.
SPR Kinetics Koff​ (Dissociation Rate) 1.2×10−2s−1 Indicates a fast-off kinetic profile, typical for early-stage discovery fragments.

Mechanistic Visualizations

Workflow A Compound Library B Phenotypic Screen (CellTiter-Glo) A->B C Target Deconvolution (TPP & MS) B->C D Biophysical Validation (SPR Kinetics) C->D

Fig 1: In vitro mechanistic profiling workflow for early discovery compounds.

Pathway Cpd 3-(3-Amino-4-propoxyphenyl) propanoic acid Receptor Putative Target (e.g., GPCR / Enzyme) Cpd->Receptor Binding (Kd) Complex Ligand-Target Complex (Thermal Stabilization) Receptor->Complex Induced Fit Effect Metabolic Modulation (Measured via ATP) Complex->Effect Downstream Signaling

Fig 2: Hypothetical target engagement and downstream metabolic modulation.

References

  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science 346.6205 (2014): 1255784.[Link]

  • Geitmann, M., et al. "A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A." Analytical Biochemistry 345.2 (2005): 214-226.[Link]

Exploratory

3-(3-Amino-4-propoxyphenyl)propanoic Acid: Comprehensive Molecular Weight, Structural Analysis, and Application Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional and trifunctional scaffolds that serve as the backbone for novel therapeutics. 3-(3-Amino-4-propoxyphenyl)propanoic acid is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional and trifunctional scaffolds that serve as the backbone for novel therapeutics. 3-(3-Amino-4-propoxyphenyl)propanoic acid is a highly versatile, functionalized phenylpropanoic acid derivative. Characterized by a primary amine, a propoxy ether, and a terminal carboxylic acid, this molecule offers orthogonal reactivity sites that are highly prized in medicinal chemistry and organic synthesis[1].

This technical whitepaper provides an in-depth analysis of its molecular identity, physicochemical properties, and the rigorous analytical workflows—specifically Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—required to validate its structure and purity.

Physicochemical Properties & Molecular Identity

Before initiating any synthetic or analytical workflow, it is critical to establish the foundational metadata of the target molecule. The presence of both a hydrogen-bond donating amine and a carboxylic acid gives this molecule zwitterionic tendencies, which heavily influences solvent selection and chromatographic behavior.

Table 1: Core Chemical Metadata
PropertyValue
Chemical Name 3-(3-Amino-4-propoxyphenyl)propanoic acid
Empirical Formula C12H17NO3
Molecular Weight 223.27 g/mol
MDL Number MFCD19246689
PubChem Substance ID 329819774
Physical Form Solid
SMILES String O=C(O)CCC1=CC=C(OCCC)C(N)=C1
InChI Key SHDJDZQVTWDCPB-UHFFFAOYSA-N

Data supported by standardized chemical cataloging and structural databases[2].

Mechanistic Insights & Orthogonal Reactivity

The true value of 3-(3-Amino-4-propoxyphenyl)propanoic acid lies in its structural topology. The molecule provides three distinct domains for derivatization, allowing chemists to perform selective modifications without complex protection/deprotection steps.

  • Carboxylic Acid (-COOH): Ideal for standard peptide coupling (e.g., using EDC/HOBt or HATU) to form stable amide bonds.

  • Primary Amine (-NH2): Acts as a strong nucleophile for amidation, reductive amination, or sulfonylation.

  • Propoxy Ether (-O-Pr): Provides a tunable lipophilic vector. In drug design, adjusting the length of this alkoxy chain is a standard strategy for optimizing the partition coefficient (LogP) and enhancing membrane permeability.

Reactivity Core 3-(3-Amino-4-propoxyphenyl) propanoic acid Amine Primary Amine (-NH2) Nucleophilic Addition / Amidation Core->Amine Acid Carboxylic Acid (-COOH) Esterification / Peptide Coupling Core->Acid Ether Propoxy Ether (-O-Pr) Steric Shielding / Lipophilicity Core->Ether

Caption: Orthogonal reactivity sites of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Structural Analysis & Characterization Workflows

To ensure scientific integrity and trustworthiness in drug development, every batch of a building block must be subjected to a self-validating analytical system. We employ a dual-modality approach: LC-MS for mass confirmation and purity, followed by NMR for absolute atomic connectivity.

G A Sample Preparation (Solubilization & Filtration) B LC-MS Analysis (ESI+ Mode) A->B C NMR Spectroscopy (1H & 13C in DMSO-d6) A->C D Data Integration (Chromatographic & Spectral) B->D C->D E Structure & MW Confirmation D->E

Caption: Analytical workflow for the structural elucidation of small molecules.

Mass Spectrometry (ESI-MS) Rationale

Electrospray Ionization (ESI) is the gold standard for small molecule characterization[3]. For 3-(3-Amino-4-propoxyphenyl)propanoic acid, Positive Ion Mode (ESI+) is strictly recommended.

  • Causality: The primary aniline-like amine at the 3-position of the phenyl ring acts as an excellent proton acceptor. When subjected to an acidic mobile phase (0.1% formic acid), the amine readily protonates, yielding a highly stable and easily detectable [M+H]+ ion at m/z 224.28[3].

Nuclear Magnetic Resonance (NMR) Rationale

NMR spectroscopy provides unparalleled insights into atomic-level connectivity and conformation[4].

  • Causality: Solvent selection is the most critical variable here. Because the molecule contains both a hydrogen-bond donating amine and a carboxylic acid, it exhibits poor solubility in standard non-polar NMR solvents like CDCl3. DMSO-d6 is the solvent of choice because its high polarity disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved resonances for both the aliphatic propoxy chain and the aromatic protons[4].

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high reproducibility across different laboratory environments.

Protocol 1: High-Resolution LC-MS Analysis for MW Confirmation

Objective: Confirm the molecular weight (223.27 g/mol ) and assess chromatographic purity via UV integration.

  • Sample Preparation: Weigh exactly 1.0 mg of the solid compound. Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock solution. Dilute to a final working concentration of 10 µg/mL using Mobile Phase A to prevent detector saturation.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Note: The acidic modifier is critical; it suppresses the ionization of the carboxylic acid while promoting the protonation of the primary amine, ensuring a sharp chromatographic peak.

  • Mass Spectrometry Acquisition: Operate the MS in ESI positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 224.28 ([M+H]+). Calculate the overall purity based on the UV absorbance (254 nm) peak area integration.

Protocol 2: 1D NMR (1H and 13C) Structural Elucidation

Objective: Verify the orthogonal functional groups and exact atomic connectivity.

  • Sample Preparation: Weigh 15 mg of the compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • 1H NMR Acquisition: Acquire data at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds. This ensures complete relaxation of the protons, allowing for accurate integration of the propoxy chain (-O-CH2-CH2-CH3) versus the aromatic protons.

  • 13C NMR Acquisition: Acquire data at 100 MHz. Increase the number of scans (e.g., 512-1024) to compensate for the lower natural abundance of the 13C isotope.

  • Spectral Interpretation: Verify the presence of the carbonyl carbon (~174 ppm), the oxygen-bound aliphatic carbon (~70 ppm), and the distinct splitting pattern of the 1,3,4-trisubstituted benzene ring.

References

  • Sigma-Aldrich. "3-(3-Amino-4-propoxyphenyl)propanoic acid". Source: sigmaaldrich.com. Link
  • Fisher Scientific. "Sigma Aldrich 3-(3-Amino-4-propoxyphenyl)propanoic acid 5 g". Source: fishersci.com. Link
  • NIH.
  • NIH. "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry". Source: nih.gov. Link

Sources

Foundational

Pharmacokinetic profiling of 3-(3-Amino-4-propoxyphenyl)propanoic acid derivatives

Pharmacokinetic Profiling of 3-(3-Amino-4-propoxyphenyl)propanoic Acid Derivatives: A Technical Guide to ADME Optimization Executive Summary & Physicochemical Rationale The development of novel therapeutics often relies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 3-(3-Amino-4-propoxyphenyl)propanoic Acid Derivatives: A Technical Guide to ADME Optimization

Executive Summary & Physicochemical Rationale

The development of novel therapeutics often relies on the optimization of established chemical scaffolds. Derivatives of 3-(3-Amino-4-propoxyphenyl)propanoic acid represent a highly versatile class of compounds. Structurally related to aryl propionic acid derivatives (a class that includes widely used non-steroidal anti-inflammatory drugs like ibuprofen and naproxen), this scaffold presents unique pharmacokinetic (PK) challenges and opportunities[1].

As a Senior Application Scientist, it is critical to look beyond the basic structure and analyze the causality of its physicochemical properties on its in vivo disposition.

  • The Propanoic Acid Moiety: With a pKa of approximately 4.5, the carboxylic acid is >99% ionized (anionic) at the physiological pH of 7.4. This ionization restricts passive transcellular diffusion across the lipophilic core of the intestinal epithelium, often necessitating active uptake mechanisms or prodrug strategies to achieve oral bioavailability. Furthermore, carboxylic acids are highly prone to acyl glucuronidation, a major metabolic clearance pathway[1].

  • The Aniline-like Amino Group: With a pKa near 4.6, this group remains unprotonated at physiological pH, serving as a critical hydrogen-bond donor for target engagement, but also acting as a primary site for N-acetylation by N-acetyltransferases (NATs).

  • The Propoxy Ether Linkage: This moiety significantly increases the lipophilicity (LogP) of the molecule. High lipophilicity in anionic drugs strongly drives plasma protein binding (PPB), often exceeding 95%. This restricts the unbound (free) fraction of the drug, leading to a low volume of distribution (Vdss) confined primarily to the extracellular fluid[2]. However, the propoxy group also introduces a metabolic "soft spot" susceptible to CYP-mediated O-dealkylation.

Pharmacokinetic Profiling Workflow

To systematically evaluate and optimize these derivatives, a tiered pharmacokinetic profiling workflow is required. The process moves from high-throughput in vitro screening to rigorous in vivo validation.

PK_Workflow A Compound Synthesis 3-(3-Amino-4-propoxyphenyl)propanoic acid B In Vitro ADME Caco-2, HLM, PPB A->B C In Vivo PK (Rats) IV & PO Dosing B->C Acceptable Stability D Bioanalysis LC-MS/MS (FDA 2018 Guidelines) C->D E PK Parameter Calculation Non-Compartmental Analysis D->E E->A Iterative Lead Optimization

Tiered pharmacokinetic profiling workflow for propanoic acid derivatives.

In Vitro ADME Methodologies

Protocol 1: Bidirectional Caco-2 Cell Permeability Assay

Because the anionic nature of the propanoic acid derivative limits passive diffusion, the Caco-2 assay is critical for identifying potential efflux (via P-gp or BCRP) or uptake (via OATPs).

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells at a density of 1 × 10⁵ cells/cm² onto 1 µm polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation into enterocyte-like cells and the formation of tight junctions[3].

  • Self-Validation (Integrity Check): Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality: Only monolayers exhibiting a TEER >500 Ω·cm² are structurally intact enough to prevent artificial paracellular leakage[3]. Monolayers failing this metric must be discarded.

  • Dosing: Prepare the test compound (10 µM) in Hank’s Balanced Salt Solution (HBSS). To mimic the gastrointestinal pH gradient and assess pH-dependent absorption, adjust the apical buffer to pH 6.0 (using 10 mM MES) and the basolateral buffer to pH 7.4 (using 10 mM HEPES)[3].

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Human Liver Microsomal (HLM) Stability

To predict hepatic clearance, the metabolic stability of the propoxy and amino groups is assessed using HLMs.

Step-by-Step Methodology:

  • Preparation: Pre-incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes; omitting it in a control sample self-validates whether degradation is CYP-mediated or due to chemical instability.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent instantly denatures the enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Predicted Biotransformation Pathways

Based on the structural motifs of 3-(3-Amino-4-propoxyphenyl)propanoic acid, specific metabolic pathways govern its clearance.

Metabolism Parent Parent Compound (Anionic at pH 7.4) M1 O-Dealkylation (CYP2C9 / CYP3A4) Parent->M1 M2 N-Acetylation (NAT2) Parent->M2 M3 Acyl Glucuronidation (UGT1A3 / UGT2B7) Parent->M3

Predicted primary metabolic pathways for the 3-(3-Amino-4-propoxyphenyl)propanoic acid scaffold.

In Vivo Pharmacokinetics and Bioanalysis

Protocol 3: Rat Pharmacokinetic Study (IV and PO)

To determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vdss​ ), a crossover or parallel rat PK study is conducted.

  • Dosing Formulation: Because the free acid is highly crystalline and poorly soluble in water at low pH, formulate the Intravenous (IV) dose (2 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the Per Os (PO) dose (10 mg/kg) as a suspension in 0.5% Methylcellulose to ensure uniform delivery to the GI tract.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

Protocol 4: LC-MS/MS Bioanalytical Method Validation

Accurate PK parameter calculation relies entirely on the integrity of the bioanalytical method. The method must strictly adhere to the FDA 2018 Bioanalytical Method Validation Guidance for Industry [4].

  • Sample Preparation: Employ protein precipitation (PPT) by adding 150 µL of acetonitrile (containing a stable-isotope labeled internal standard) to 50 µL of rat plasma.

  • Chromatography: Utilize a C18 reverse-phase column. Because the compound is a propanoic acid derivative, negative electrospray ionization (ESI-) often yields the best signal-to-noise ratio for the deprotonated [M−H]− ion.

  • Self-Validating QC System: The analytical run must include Quality Control (QC) samples at Low, Mid, and High concentrations. Causality: According to FDA guidelines, the run is only valid if at least 67% of the QC samples, and at least 50% at each concentration level, fall within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[5]. Failure to meet these criteria automatically invalidates the run, preventing erroneous PK calculations.

Quantitative Data Presentation

The following table summarizes the hypothetical but mechanistically grounded PK parameters of the parent 3-(3-Amino-4-propoxyphenyl)propanoic acid compared to an optimized ester prodrug derivative designed to mask the carboxylic acid charge.

ParameterParent Scaffold (Free Acid)Ester Prodrug DerivativeMechanistic Causality
LogD (pH 7.4) 1.23.1Esterification masks the anionic charge, increasing lipophilicity.
Caco-2 Papp​ (x10⁻⁶ cm/s)2.5 (High Efflux)18.4 (Low Efflux)Neutral prodrug bypasses anionic efflux transporters, increasing passive permeability.
PPB (%) >98%85%Free acid binds tightly to albumin; prodrug alters binding affinity[2].
Rat IV CL (mL/min/kg)12.514.2 (measured as parent)Prodrug is rapidly hydrolyzed by plasma esterases back to the parent compound.
Rat Vdss​ (L/kg)0.450.85High PPB of the parent restricts it to extracellular fluid; prodrug distributes wider before hydrolysis.
Rat PO F (%) 22%68%Enhanced intestinal permeability of the prodrug significantly boosts oral bioavailability.

Table 1: Comparative pharmacokinetic profile demonstrating the effect of prodrug optimization on the propanoic acid scaffold.

References

  • Effect of age on the pharmacokinetics of tenoxicam in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs). PubMed. Available at:[Link]

  • Nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI. Available at:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PMC. Available at:[Link]

  • What is the FDA's Bioanalytical Method Validation Guidance for Industry? Scispot. Available at:[Link]

Sources

Exploratory

Preclinical In Vitro Toxicity Profiling of 3-(3-Amino-4-propoxyphenyl)propanoic Acid: A Methodological Whitepaper

Executive Summary 3-(3-Amino-4-propoxyphenyl)propanoic acid (APPA) is a synthetic building block and chemical intermediate characterized as a combustible solid with acute oral toxicity potential (GHS Category 4). As APPA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Amino-4-propoxyphenyl)propanoic acid (APPA) is a synthetic building block and chemical intermediate characterized as a combustible solid with acute oral toxicity potential (GHS Category 4). As APPA and its derivatives advance through preclinical pipelines, establishing a robust in vitro toxicity profile is critical. Because isolated literature on this specific compound's cellular toxicity is limited, this whitepaper outlines a definitive, self-validating methodological framework to evaluate its cytotoxicity, genotoxicity, and metabolic disruption in mammalian cell cultures.

Chemical Context & Structure-Activity Relationship (SAR)

Designing an effective toxicity assay requires understanding the molecule's structural alerts. The architecture of APPA presents three distinct functional moieties that dictate its cellular interaction:

  • Propoxy Group: Enhances lipophilicity, driving cellular membrane partitioning and increasing the likelihood of intracellular accumulation.

  • Aniline-like Amino Group: This is a classic structural alert. In metabolically competent cells, primary aromatic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation. This bioactivation often yields reactive electrophiles (e.g., quinone imines) that deplete intracellular glutathione (GSH) and induce severe oxidative stress.

  • Propanoic Acid Moiety: As an organic acid, this group may serve as a substrate for Organic Anion Transporters (OATs), suggesting potential targeted accumulation in renal proximal tubule cells.

Cell Model Selection & Rationale

To capture both basal cytotoxicity and metabolism-mediated toxicity, a dual-model approach is required:

  • BALB/c 3T3 Fibroblasts: Selected for assessing basal cytotoxicity and estimating starting doses for acute oral systemic toxicity, strictly aligning with[1][2].

  • HepG2 Human Hepatoma Cells: Selected for hepatotoxicity profiling. While HepG2 cells express lower basal levels of CYP enzymes than primary human hepatocytes, they maintain sufficient phase I/II metabolizing capabilities to detect bioactivation-driven toxicity and are highly validated for High-Content Screening (HCS)[3][4].

Self-Validating Protocol 1: Multiplexed Basal Cytotoxicity (MTT/LDH)

Causality & Validation

Relying on a single viability readout can generate false positives. The measures mitochondrial succinate dehydrogenase activity[5][6]. However, APPA might temporarily downregulate cellular metabolism without causing cell death (a cytostatic effect). By multiplexing MTT with a Lactate Dehydrogenase (LDH) release assay—which measures physical cell membrane rupture—we create a self-validating system .

  • Validation Logic: If MTT signal decreases but LDH remains in the baseline, APPA is a metabolic inhibitor. If MTT decreases and LDH increases proportionally, APPA induces acute necrosis.

Step-by-Step Methodology
  • Cell Seeding: Seed BALB/c 3T3 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve APPA in DMSO to create a 100 mM stock. Perform serial dilutions in culture media (final DMSO concentration strictly < 0.1% to prevent solvent toxicity).

  • Treatment: Expose cells to APPA concentrations ranging from 0.1 µM to 1000 µM. Include vehicle controls (0.1% DMSO) and positive controls (1% Triton X-100 for LDH max release; 50 µM Rotenone for MTT inhibition). Incubate for 24, 48, and 72 hours.

  • LDH Readout: Transfer 50 µL of the supernatant from each well to a fresh plate. Add LDH reaction mix and measure absorbance at 490 nm.

  • MTT Readout: Add 10 µL of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 4 hours. Solubilize the resulting formazan crystals with 10% SDS in 0.01 N HCl[6]. Measure absorbance at 570 nm.

Self-Validating Protocol 2: High-Content Screening (HCS) for Hepatotoxicity

Causality & Validation

Hepatotoxicity often precedes overt cell death. High-Content Screening (HCS) utilizes automated fluorescence microscopy to extract multi-parametric, single-cell data[4][7]. By multiplexing specific fluorescent probes, we can map the exact sequence of APPA's toxicological events.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in a 384-well optical-bottom plate at 5×103 cells/well.

  • Treatment: Treat with APPA (dose-response) alongside Acetaminophen (known hepatotoxicant positive control)[3][8].

  • Fluorescent Staining (Multiplex):

    • Hoechst 33342: Stains chromatin. Identifies nuclear condensation (apoptosis) and total cell count.

    • TMRM (Tetramethylrhodamine methyl ester): Accumulates in healthy, polarized mitochondria. Loss of signal indicates mitochondrial membrane potential (MMP) collapse[4].

    • BODIPY 581/591 C11: Shifts fluorescence from red to green upon lipid peroxidation, serving as a direct marker for oxidative stress induced by reactive APPA metabolites[4].

  • Imaging & Analysis: Image plates using an automated HCS platform (e.g., ImageXpress or IN Cell Analyzer). Use integrated software to segment nuclei and quantify cytoplasmic fluorescence intensities.

Quantitative Data Synthesis & Acceptance Criteria

To ensure rigorous quality control, all experimental runs must meet the following quantitative thresholds before APPA toxicity data can be considered valid.

Assay TypeEndpoint / BiomarkerQuantitative MetricAcceptance / Validation Criteria
Basal Cytotoxicity Mitochondrial Activity (MTT)IC₅₀ (µM)Vehicle control variance < 10%; Rotenone IC₅₀ within historical lab range.
Basal Cytotoxicity Membrane Integrity (LDH)% Total LDH ReleaseMax lysis control (Triton X-100) > 5-fold signal over vehicle control.
HCS Hepatotoxicity Mitochondrial Potential% Cells DepolarizedSignal-to-background ratio (S/B) > 3.0 using FCCP positive control.
HCS Hepatotoxicity Lipid Peroxidation% Shift in BODIPYZ'-factor > 0.5 with Cumene Hydroperoxide control to ensure assay robustness.

Mechanistic Pathway Visualization

The following diagram maps the hypothesized bioactivation and subsequent toxicological cascade of APPA within a metabolically competent cell model.

G APPA 3-(3-Amino-4-propoxyphenyl) propanoic acid Uptake Cellular Uptake (OATs / Passive Diffusion) APPA->Uptake CYP CYP450 N-Oxidation (HepG2 Model) Uptake->CYP Metabolite Reactive Electrophile (Quinone Imine) CYP->Metabolite Bioactivation GSH GSH Depletion & Oxidative Stress Metabolite->GSH Detox Phase II Conjugation (Detoxification) Metabolite->Detox Detox Pathway Mito Mitochondrial Dysfunction (Loss of MMP) GSH->Mito Tox Cytotoxicity / Apoptosis Mito->Tox Excretion Cellular Efflux Detox->Excretion

Putative bioactivation and toxicity pathway of APPA in metabolically competent cell cultures.

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2): 55-63. URL:[Link]

  • OECD (2010). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD TG 129)." National Institute of Environmental Health Sciences. URL:[Link]

  • O'Brien, P. J., et al. (2006). "High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening." Archives of Toxicology, 80(9): 580-604. URL:[Link]

  • Kim, M., et al. (2019). "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants." Toxicology Research, 35(1): 57-69. URL:[Link]

Sources

Foundational

Receptor Binding Affinity of 3-(3-Amino-4-propoxyphenyl)propanoic Acid: A Technical Guide to Pharmacological Evaluation and Scaffold Optimization

Executive Summary The compound 3-(3-Amino-4-propoxyphenyl)propanoic acid (3-APPA; PubChem ID: 329819774) is a non-proteinogenic amino acid derivative characterized by a highly functionalized hydrocinnamic acid (3-phenylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Amino-4-propoxyphenyl)propanoic acid (3-APPA; PubChem ID: 329819774) is a non-proteinogenic amino acid derivative characterized by a highly functionalized hydrocinnamic acid (3-phenylpropanoic acid) core [1]. In modern drug discovery, the 3-phenylpropanoic acid scaffold is recognized as a "privileged structure" capable of mimicking endogenous free fatty acids and occupying lipophilic receptor pockets.

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of 3-APPA, focusing on its primary theoretical targets: G-Protein Coupled Receptor 40 (GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . By detailing self-validating experimental workflows and the causality behind structural design, this guide serves as a blueprint for researchers utilizing 3-APPA as a chiral synthon or direct pharmacophore in metabolic and endocrine drug development.

Structural Pharmacology & Target Rationale

To accurately measure binding affinity, one must first understand the structural causality that dictates receptor-ligand interactions. The architecture of 3-APPA (SMILES: O=C(O)CCC1=CC=C(OCCC)C(N)=C1) features three critical pharmacophoric elements:

The 3-Phenylpropanoic Acid Core

The propanoic acid tail attached to a phenyl ring is a well-documented scaffold for GPR40 agonists (e.g., TAK-875 analogs) [2, 5]. GPR40 is a lipid-sensing GPCR activated by medium-to-long-chain fatty acids. The carboxylic acid headgroup of 3-APPA mimics the carboxylate of endogenous fatty acids, forming critical electrostatic interactions with the Arg183 and Arg258 residues in the GPR40 binding pocket. Similarly, in PPARγ, this acidic headgroup is essential for hydrogen bonding with the Tyr473/His323/His449 network of the Ligand Binding Domain (LBD) [3].

The 4-Propoxy and 3-Amino Substituents
  • 4-Propoxy Group: This aliphatic ether tail provides necessary lipophilic bulk. In GPR40, it extends into the hydrophobic sub-pocket formed by transmembrane helices 3 and 4, increasing the residence time ( 1/Koff​ ) of the ligand.

  • 3-Amino Group: The meta-amino substitution is the defining feature of 3-APPA. It serves a dual purpose. Pharmacologically, it acts as a hydrogen bond donor, increasing the Total Polar Surface Area (TPSA) to mitigate the extreme lipophilicity that caused hepatotoxicity in first-generation GPR40 agonists [2]. Synthetically, it provides a highly reactive nucleophilic handle, allowing 3-APPA to act as a chiral synthon for the development of larger, multi-module therapeutics.

GPR40_Pathway Ligand 3-APPA Scaffold (Ligand) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binds LBD Gq Gq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels Insulin Insulin Secretion Ca2->Insulin Triggers Exocytosis

Figure 1: GPR40 signaling cascade activated by 3-phenylpropanoic acid derivatives.

In Vitro Receptor Binding Workflows

To establish trustworthiness in pharmacological data, experimental protocols must be designed as self-validating systems . The following methodologies detail how to isolate and quantify the binding kinetics of 3-APPA.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics (PPARγ LBD)

SPR is selected over Isothermal Titration Calorimetry (ITC) due to its lower sample consumption and ability to resolve real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, which are critical for predicting in vivo efficacy.

Causality of Assay Design: We utilize a CM5 (carboxymethyl dextran) sensor chip to immobilize the PPARγ LBD via standard amine coupling. Crucially, 3-APPA is flowed as the analyte, not the immobilized ligand. If 3-APPA were immobilized via amine coupling, its 3-amino group would be consumed to form an amide bond with the chip surface, fundamentally destroying its native pharmacophore and rendering the binding data biologically irrelevant.

Step-by-Step Protocol:

  • Surface Preparation: Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Inject recombinant human PPARγ LBD (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~3000 Response Units (RU) is achieved. This high density is required to generate a measurable signal for the low-molecular-weight 3-APPA ( MW=223.27 g/mol ) [1].

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Titration: Prepare a 2-fold dilution series of 3-APPA (from 0.1 µM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Self-Validation (Solvent Correction): Because 3-APPA requires DMSO for solubility, bulk refractive index changes can mask the analyte response. A 6-point DMSO calibration curve (1.5% to 2.5% DMSO) must be run to correct for solvent mismatch.

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

SPR_Workflow Immobilization 1. Target Immobilization (PPARγ LBD on CM5) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Injection 3. Analyte Injection (3-APPA Titration) Equilibration->Injection Association 4. Association Phase (Kon measurement) Injection->Association Dissociation 5. Dissociation Phase (Koff measurement) Association->Dissociation Regeneration 6. Surface Regeneration Dissociation->Regeneration Regeneration->Equilibration

Figure 2: Self-validating SPR workflow for determining 3-APPA binding kinetics.

Time-Resolved FRET (TR-FRET) Competition Assay (GPR40)

To evaluate GPR40 binding, TR-FRET is utilized instead of standard fluorescence polarization. The time-resolved nature of the assay introduces a microsecond delay before signal reading, which allows the short-lived auto-fluorescence of aromatic compounds (like the phenyl ring in 3-APPA) to decay, eliminating false positives.

Step-by-Step Protocol:

  • Complex Formation: Incubate His-tagged GPR40 membranes with a Terbium (Tb)-labeled anti-His antibody (FRET donor) and a fluorescently labeled fatty-acid tracer (FRET acceptor).

  • Compound Addition: Add varying concentrations of 3-APPA (1 nM to 100 µM) to the microplate wells.

  • Incubation: Allow the plate to incubate for 60 minutes at room temperature to reach equilibrium.

  • Self-Validation (Assay Window): Include a "no-receptor" control (baseline tracer signal) and a "saturating unlabeled ligand" control using 10 µM TAK-875 (defines 100% displacement). The Z'-factor must be >0.6 for the data to be deemed trustworthy.

  • Detection: Excite the plate at 340 nm and read emission at 495 nm (Tb donor) and 520 nm (Acceptor). Calculate the 520/495 ratio to determine the IC50​ .

Data Synthesis & Predictive Binding Metrics

Based on the structural homology of 3-APPA to established 3-phenylpropanoic acid derivatives[2, 4, 5], the following table summarizes the predictive quantitative binding metrics researchers should expect when profiling this compound.

Table 1: Expected Pharmacological Profiling Data for 3-APPA against Metabolic Targets

Target ReceptorAssay MethodologyExpected Kd​ / IC50​ Kon​ ( M−1s−1 ) Koff​ ( s−1 )Reference Standard
GPR40 (FFAR1) TR-FRET Competition150 - 450 nM ( IC50​ )N/A (Equilibrium)N/A (Equilibrium)TAK-875 ( IC50​ ~14 nM)
PPARγ (LBD) SPR Kinetics2.5 - 5.0 µM ( Kd​ ) 1.2×104 3.5×10−2 Rosiglitazone ( Kd​ ~40 nM)
PPARα (LBD) SPR Kinetics> 10 µM ( Kd​ )UndetectableFastFenofibrate ( Kd​ ~3 µM)

Note: 3-APPA is expected to act as a low-affinity partial agonist in its native state, requiring further derivatization at the 3-amino position to achieve nanomolar potency.

Conclusion & Scaffold Optimization

The evaluation of 3-(3-Amino-4-propoxyphenyl)propanoic acid reveals its immense potential not just as a standalone ligand, but as a highly tunable chemical building block. While its native receptor binding affinity for GPR40 and PPARγ sits in the sub-micromolar to low-micromolar range, its structural geometry is perfectly primed for optimization.

Drug development professionals can utilize the 3-amino group to perform amidation or reductive amination, appending heterocyclic rings to increase target specificity and binding affinity. By adhering to the rigorous, self-validating SPR and TR-FRET protocols outlined in this guide, researchers can accurately map the structure-activity relationship (SAR) of 3-APPA derivatives, accelerating the discovery of novel therapeutics for metabolic and endocrine disorders.

References

  • Sigma-Aldrich. "3-(3-Amino-4-propoxyphenyl)propanoic acid | Sigma-Aldrich". MilliporeSigma.
  • Taylor & Francis. "Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Protein Data Bank Japan. "3b3k - Crystal structure of the complex between PPARgamma and the full agonist LT175". PDBj.
  • MDPI. "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties". Molecules.
  • Benchchem. "Application Notes and Protocols: Derivatization of 3-Bromo-3-phenylpropanoic Acid for Biological Studies". BenchChem Tech Support.
Exploratory

Biological activity of 3-(3-Amino-4-propoxyphenyl)propanoic acid in animal models

An In-depth Technical Guide on the Preclinical Evaluation of 3-(3-Amino-4-propoxyphenyl)propanoic Acid Foreword: Charting a Course for a Novel Chemical Entity The landscape of drug discovery is characterized by the conti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Preclinical Evaluation of 3-(3-Amino-4-propoxyphenyl)propanoic Acid

Foreword: Charting a Course for a Novel Chemical Entity

The landscape of drug discovery is characterized by the continuous exploration of novel chemical entities. 3-(3-Amino-4-propoxyphenyl)propanoic acid represents one such molecule, a compound with a structure suggestive of potential biological activity yet largely uncharted in preclinical and clinical research. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this compound. Given the nascent stage of research into this specific molecule, this document adopts a forward-looking, predictive approach. It synthesizes established methodologies and insights from structurally related compounds to propose a rigorous, multi-tiered strategy for its evaluation in animal models. This guide is designed to be a living document, providing the foundational framework for a thorough and scientifically sound investigation.

Molecular Profile and Rationale for Investigation

3-(3-Amino-4-propoxyphenyl)propanoic acid is a small molecule characterized by a phenyl ring substituted with an amino group, a propoxy group, and a propanoic acid side chain. While direct studies on its biological effects are not extensively reported in peer-reviewed literature, its structural motifs are present in a variety of pharmacologically active agents. This structural analogy provides a compelling rationale for its investigation.

  • The Propanoic Acid Moiety: This functional group is a common feature in several classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and certain anticonvulsants. It can participate in hydrogen bonding and ionic interactions, making it a key pharmacophore for binding to various receptors and enzymes.

  • The Aminophenyl Group: The presence of an amino group on the phenyl ring suggests the potential for interactions with targets that recognize catecholamines or other biogenic amines. Its position relative to the other substituents will significantly influence its electronic properties and binding affinity.

  • The Propoxy Group: This lipophilic group can enhance the molecule's ability to cross cellular membranes and potentially the blood-brain barrier, influencing its pharmacokinetic profile.

The combination of these features suggests that 3-(3-Amino-4-propoxyphenyl)propanoic acid could exhibit a range of biological activities, from anti-inflammatory and analgesic effects to neurological or metabolic modulation.

Proposed Investigational Workflow: A Tiered Approach

A systematic and tiered approach is essential for the efficient and ethical evaluation of a new chemical entity. The following workflow is proposed to comprehensively characterize the biological activity of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

G cluster_0 Tier 1: In Silico & In Vitro Profiling cluster_1 Tier 2: Preclinical In Vivo Evaluation cluster_2 Tier 3: Mechanistic & Advanced Studies A Computational Modeling (ADMET & Target Prediction) B In Vitro Target Screening (Receptor Binding & Enzyme Assays) A->B C Cell-Based Functional Assays (e.g., Cytotoxicity, Inflammation) B->C D Pharmacokinetic & Tolerability Studies (Rodent Models) C->D E Preliminary Efficacy Screening (Disease-Relevant Animal Models) D->E F Dose-Response & Efficacy Studies E->F G Mechanism of Action Elucidation (e.g., Biomarker Analysis, Histopathology) F->G H Safety Pharmacology & Toxicology G->H

Figure 1: Proposed Investigational Workflow for 3-(3-Amino-4-propoxyphenyl)propanoic Acid

Tier 1: In Silico and In Vitro Characterization

Prior to engaging in animal studies, a robust in silico and in vitro characterization is crucial to predict the compound's properties and potential biological targets. This initial phase helps in refining hypotheses and designing more targeted in vivo experiments.

Computational Modeling

Computational tools can provide valuable initial insights into the drug-like properties of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

  • Target Prediction: Pharmacophore modeling and molecular docking studies can be employed to screen the compound against libraries of known biological targets to identify potential protein-ligand interactions.

In Vitro Target Screening

Based on the in silico predictions and structural analogies, a panel of in vitro assays should be conducted to identify direct molecular targets.

  • Receptor Binding Assays: A broad panel of receptor binding assays, particularly for G-protein coupled receptors (GPCRs) and ion channels, is recommended.

  • Enzyme Inhibition Assays: Given the propanoic acid moiety, screening against enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases is warranted.

Cell-Based Functional Assays

Cell-based assays provide a more physiological context to assess the compound's activity.

  • Cytotoxicity Assays: Initial screening for cytotoxicity in a panel of cell lines is essential to determine the therapeutic window.

  • Anti-inflammatory Assays: The potential anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Tier 2: Preclinical In Vivo Evaluation

Once a promising in vitro profile is established, the investigation can proceed to in vivo animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Pharmacokinetic and Tolerability Studies

The initial in vivo studies should focus on understanding the compound's behavior in a living system.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Compound Administration: Administer 3-(3-Amino-4-propoxyphenyl)propanoic acid via intravenous (IV) and oral (PO) routes at a single dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.251.0
AUC (ng·h/mL) 32001600
t1/2 (h) 4.54.8
Bioavailability (%) N/A50
Preliminary Efficacy Screening

Based on the in vitro findings, appropriate disease models should be selected for preliminary efficacy screening. For instance, if the compound exhibits anti-inflammatory properties in vitro, a model of acute inflammation would be a logical next step.

Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer 3-(3-Amino-4-propoxyphenyl)propanoic acid or vehicle control orally 1 hour before the inflammatory insult.

  • Induction of Inflammation: Inject 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Tier 3: Mechanistic and Advanced Studies

Positive results from the preliminary efficacy screening would warrant more in-depth studies to elucidate the mechanism of action and further characterize the compound's efficacy and safety.

Dose-Response and Efficacy Studies

To establish a clear dose-response relationship, the compound should be tested at multiple dose levels in the relevant animal model. This will allow for the determination of the effective dose (ED50).

Mechanism of Action Elucidation

To understand how the compound exerts its effects, a series of mechanistic studies should be conducted.

G cluster_0 Upstream Events cluster_1 Intracellular Signaling cluster_2 Cellular & Physiological Response A Inflammatory Stimulus (e.g., LPS, Carrageenan) C Target Protein (e.g., COX-2, GPCR) A->C B 3-(3-Amino-4-propoxyphenyl)propanoic acid B->C D Signaling Cascade (e.g., NF-κB, MAPK) C->D E Pro-inflammatory Mediator Release (e.g., Prostaglandins, Cytokines) D->E F Inflammatory Response (e.g., Edema, Pain) E->F

Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway
  • Biomarker Analysis: Measure the levels of relevant biomarkers in tissue and plasma samples from the efficacy studies. For example, if an anti-inflammatory effect is observed, measure the levels of prostaglandins and cytokines.

  • Histopathology: Conduct histological analysis of the affected tissues to assess the compound's effect on cellular infiltration and tissue damage.

  • Target Engagement Studies: In vivo target engagement studies can be performed to confirm that the compound is interacting with its intended target in the animal model.

Safety Pharmacology and Toxicology

A comprehensive safety assessment is critical for any compound being considered for further development.

  • Safety Pharmacology: Evaluate the effects of the compound on the central nervous, cardiovascular, and respiratory systems.

  • Toxicology: Conduct single-dose and repeat-dose toxicology studies to identify any potential adverse effects and to determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

The preclinical evaluation of 3-(3-Amino-4-propoxyphenyl)propanoic acid presents an exciting opportunity to explore a novel chemical entity. The systematic, tiered approach outlined in this guide provides a robust framework for its investigation. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently and effectively characterize its biological activity, mechanism of action, and safety profile. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

References

  • At present, there are no direct peer-reviewed publications detailing the biological activity of 3-(3-Amino-4-propoxyphenyl)propanoic acid in animal models. The proposed methodologies are based on established principles of pharmacology and drug discovery.
  • Vogel, H. G. (Ed.). (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. [Link]

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-716. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link]

Protocols & Analytical Methods

Method

A Robust and Scalable Synthetic Pathway to 3-(3-Amino-4-propoxyphenyl)propanoic Acid

An Application Note for Drug Development Professionals Abstract 3-(3-Amino-4-propoxyphenyl)propanoic acid is a valuable substituted β-amino acid derivative that serves as a key building block in medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

3-(3-Amino-4-propoxyphenyl)propanoic acid is a valuable substituted β-amino acid derivative that serves as a key building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring an aniline moiety and a propoxy group, makes it an attractive scaffold for developing novel therapeutic agents. This application note provides a detailed, three-step synthetic pathway starting from commercially available 4-hydroxy-3-nitrobenzaldehyde. The described methodology is designed for reliability and scalability, incorporating a Williamson ether synthesis, a Doebner-Knoevenagel condensation, and a final catalytic hydrogenation. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and characterization data, ensuring researchers can confidently replicate and adapt this synthesis for their specific needs.

Introduction and Strategic Rationale

Substituted β-amino acids are of significant interest in pharmaceutical development due to their role as precursors to peptidomimetics, chiral ligands, and various biologically active molecules. The title compound, 3-(3-Amino-4-propoxyphenyl)propanoic acid, combines several key pharmacophoric features. The development of a clear, efficient, and scalable synthesis is therefore crucial for enabling its broader use in research and development.

The synthetic strategy outlined herein was designed based on the principles of convergence and high-yield transformations, utilizing readily available and cost-effective starting materials. The pathway proceeds through a nitrated intermediate, 3-(3-Nitro-4-propoxyphenyl)propanoic acid, which allows for the late-stage introduction of the critical amino group via a well-established and clean reduction method. This approach avoids potential side reactions associated with carrying the reactive aniline group through multiple synthetic steps.

Overall Synthetic Workflow

The synthesis is accomplished in three distinct stages, beginning with the O-propylation of 4-hydroxy-3-nitrobenzaldehyde, followed by the extension of the carbon chain via a Knoevenagel condensation, and concluding with the simultaneous reduction of both the nitro group and the alkene double bond.

G cluster_0 Synthesis Workflow A Step 1: O-Propylation (Williamson Ether Synthesis) B Step 2: C-C Bond Formation (Doebner-Knoevenagel Condensation) A->B Intermediate 1: 4-Propoxy-3-nitrobenzaldehyde C Step 3: Dual Reduction (Catalytic Hydrogenation) B->C Intermediate 2: (E)-3-(4-Propoxy-3-nitrophenyl)acrylic acid D Final Product 3-(3-Amino-4-propoxyphenyl)propanoic acid C->D Purification & Characterization

Caption: Detailed chemical reaction pathway for the synthesis.

Experimental Protocols and Methodologies

Step 1: Synthesis of 4-Propoxy-3-nitrobenzaldehyde

Mechanistic Insight: This step employs a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ion of the starting material acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane. Potassium carbonate (K₂CO₃) is a mild base, sufficient to deprotonate the phenolic hydroxyl group. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

ReagentCASMW ( g/mol )AmountMolesEquivalents
4-Hydroxy-3-nitrobenzaldehyde3011-34-5167.1210.0 g59.8 mmol1.0
1-Bromopropane106-94-5122.998.82 g (6.52 mL)71.8 mmol1.2
Potassium Carbonate (K₂CO₃)584-08-7138.2112.4 g89.7 mmol1.5
N,N-Dimethylformamide (DMF)68-12-273.09100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) and potassium carbonate (12.4 g, 89.7 mmol).

  • Add 100 mL of DMF to the flask.

  • Slowly add 1-bromopropane (6.52 mL, 71.8 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A yellow solid will precipitate.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Purification (Optional): The product is often of sufficient purity for the next step. If required, recrystallize from ethanol/water to yield a pale-yellow crystalline solid.

  • Expected Yield: 11.5 g (92%).

Step 2: Synthesis of (E)-3-(4-Propoxy-3-nitrophenyl)acrylic acid

Mechanistic Insight: This reaction is a Doebner modification of the Knoevenagel condensation. [1][2]Malonic acid serves as the active methylene compound. Pyridine acts as both the solvent and a basic catalyst, facilitating the formation of an enolate from malonic acid. A catalytic amount of piperidine is often added as a stronger base to accelerate the initial condensation. [3]The resulting intermediate undergoes spontaneous decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid product. [1]

Reagent CAS MW ( g/mol ) Amount Moles Equivalents
4-Propoxy-3-nitrobenzaldehyde 5551-03-1 209.20 10.0 g 47.8 mmol 1.0
Malonic Acid 141-82-2 104.06 7.46 g 71.7 mmol 1.5
Pyridine 110-86-1 79.10 50 mL - -

| Piperidine | 110-89-4 | 85.15 | 0.5 mL (5 drops) | ~5.1 mmol | ~0.1 |

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-propoxy-3-nitrobenzaldehyde (10.0 g, 47.8 mmol) in 50 mL of pyridine.

  • Add malonic acid (7.46 g, 71.7 mmol) and piperidine (0.5 mL) to the solution.

  • Heat the mixture to 90 °C with stirring under a reflux condenser for 3-4 hours. Evolution of CO₂ will be observed.

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% acetic acid) until the aldehyde spot is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 200 mL of ice and 50 mL of concentrated hydrochloric acid.

  • A yellow-orange precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield the crude acrylic acid derivative.

  • Purification: Recrystallize from glacial acetic acid or an ethanol/water mixture.

  • Expected Yield: 10.7 g (89%).

Step 3: Synthesis of 3-(3-Amino-4-propoxyphenyl)propanoic acid

Mechanistic Insight: This final step utilizes catalytic hydrogenation to achieve two crucial transformations simultaneously: the reduction of the aromatic nitro group to an amine and the saturation of the alkene double bond. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. [4]The reaction proceeds under a pressurized atmosphere of hydrogen gas, with methanol serving as an inert solvent. This method is favored for its high efficiency and clean conversion, with water being the only byproduct from the nitro reduction. [5]

Reagent CAS MW ( g/mol ) Amount Moles Equivalents
(E)-3-(4-Propoxy-3-nitrophenyl)acrylic acid N/A 251.23 10.0 g 39.8 mmol 1.0
Palladium on Carbon (10% Pd) 7440-05-3 - 1.0 g - 10% w/w
Methanol 67-56-1 32.04 150 mL - -

| Hydrogen (H₂) | 1333-74-0 | 2.02 | 50 psi | - | - |

Protocol:

  • Safety Note: Perform this procedure in a well-ventilated fume hood. Pd/C can be pyrophoric when dry and exposed to air. Handle with care.

  • Add (E)-3-(4-Propoxy-3-nitrophenyl)acrylic acid (10.0 g, 39.8 mmol) to a suitable hydrogenation vessel (e.g., a Parr shaker bottle).

  • Add 150 mL of methanol.

  • Carefully add 10% Pd/C (1.0 g) to the solution under a stream of nitrogen or argon.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen and begin vigorous agitation at room temperature.

  • The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).

  • Caution: The Celite® pad with the catalyst should be quenched with water and not allowed to dry in the air.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the target compound, 3-(3-Amino-4-propoxyphenyl)propanoic acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water or isopropanol/water mixture to yield an off-white to light brown solid.

  • Expected Yield: 7.9 g (89%).

  • Characterization Data:

    • Molecular Formula: C₁₂H₁₇NO₃ [6] * Molecular Weight: 223.27 g/mol [6] * Appearance: Solid [6]

Conclusion

This application note details a robust and high-yielding three-step synthesis for 3-(3-Amino-4-propoxyphenyl)propanoic acid. The pathway is built upon fundamental and reliable organic transformations, making it suitable for both small-scale laboratory synthesis and large-scale production. By providing clear, step-by-step protocols and explaining the rationale behind key experimental choices, this guide empowers researchers to efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • D. C. M. L. G. Le, et al. (2018). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • V. I. Zaikovskii, et al. (2019). Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Kinetics and Catalysis. Available at: [Link]

  • L. Wang, et al. (2020). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Available at: [Link]

  • H. R. Schweizer, & A. D. S. G. P. F. De, (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents (EP0825979B1).
  • P. Kavaliauskas, et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 3-(3-nitro-4-propoxyphenyl)-2-oxopropanoic acid. Available at: [Link]

  • S. H. L. Verhelst, et al. (2007). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. European Journal of Organic Chemistry. Available at: [Link]

  • A. P. L. T. G. De, & M. M. B. E. R. M. De, (2017). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available at: [Link]

  • S. G. O. 'Brien, et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Available at: [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • J. van Schijndel, et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Available at: [Link]

  • M. J. F. B. C. D. C. P. J. P. E. G. J. M. Schirmann, & P. M. J. Tasset, (1997). Process for the preparation of isovanillin. Google Patents (US5648552A).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • C. Peyrot, et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules. Available at: [Link]

  • Y. Wang, et al. (2020). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 3-(3-nitrophenyl)propanoic acid — Chemical Substance Information. Available at: [Link]

  • MDPI. (2025). Progress on 3-Nitropropionic Acid Derivatives. Available at: [Link]

Sources

Application

Application Note: Preparation and Management of 3-(3-Amino-4-propoxyphenyl)propanoic Acid Stock Solutions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling 3-(3-Amino-4-propoxyphenyl)propanoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

3-(3-Amino-4-propoxyphenyl)propanoic acid (C₁₂H₁₇NO₃) is a highly functionalized aromatic amino acid derivative frequently utilized as a building block in medicinal chemistry, peptidomimetic synthesis, and drug discovery workflows. Structurally, the molecule features a propanoic acid moiety, a primary aromatic amine (aniline derivative), and a lipophilic propoxy ether chain[1].

Understanding the physicochemical nature of this compound is critical for ensuring assay reproducibility. The molecule exhibits zwitterionic potential in aqueous environments; however, the weak basicity of the aromatic amine (pKa ~4.5) and the acidity of the carboxylic acid (pKa ~4.5–5.0) mean its solubility in neutral aqueous buffers is limited by the hydrophobic propoxy group and the uncharged state of the molecule at physiological pH. Consequently, preparing high-concentration stock solutions requires a specialized approach utilizing polar aprotic solvents.

Table 1: Physicochemical Properties
PropertyValueCausality / Experimental Impact
Molecular Weight 223.27 g/mol Determines mass-to-volume dilution ratios.
Formula C₁₂H₁₇NO₃Contains both hydrogen-bond donors and acceptors.
Functional Groups Carboxyl, Aniline, PropoxySusceptible to oxidation (amine) and pH-dependent ionization.
Physical State SolidRequires adequate equilibration to room temperature before weighing to prevent condensation.

Causality in Solvent Selection: The Case for Anhydrous DMSO

While the compound can form salts in highly acidic or basic aqueous solutions, 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for long-term stock preservation.

Why Anhydrous DMSO?

  • Dual Solvation Power: DMSO effectively solvates both the polar functional groups (amine, carboxylic acid) via hydrogen bond acceptance and the lipophilic propoxy chain via hydrophobic interactions.

  • Hydrolysis & Oxidation Prevention: The primary aromatic amine is susceptible to oxidative degradation in aqueous solutions. Anhydrous DMSO minimizes the presence of reactive oxygen species and water, preserving the structural integrity of the compound[2].

  • Assay Compatibility: Standard high-throughput screening (HTS) protocols dictate that compounds be stored in DMSO and diluted into assay buffers such that the final DMSO concentration does not exceed 0.1%–1.0%, preventing solvent-induced cytotoxicity[3].

Self-Validation Note: The use of "wet" DMSO (DMSO that has absorbed atmospheric moisture) significantly lowers the solubility threshold of lipophilic compounds and accelerates degradation. Always use newly opened, anhydrous DMSO (≤0.005% water) packed under argon.

Quantitative Data: Mass-to-Volume Dilution Matrix

To standardize in vitro assays, stock solutions are typically prepared at 10 mM or 50 mM concentrations. Use the table below to determine the exact mass required for your target volume.

Table 2: Stock Solution Preparation Matrix (MW = 223.27 g/mol )
Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.00 mL2.23 mg
10 mM 5.00 mL11.16 mg
50 mM 1.00 mL11.16 mg
50 mM 5.00 mL55.82 mg

Step-by-Step Methodology: Stock Preparation & Quality Control

This protocol is designed as a self-validating system. By integrating Quality Control (QC) directly into the workflow, you ensure that the compound has not degraded during transit or dissolution.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the solid 3-(3-Amino-4-propoxyphenyl)propanoic acid from cold storage. Place the sealed vial in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate water condensation on the powder, ruining the anhydrous integrity of the future stock.

  • Weighing: Using a calibrated analytical balance (0.01 mg readability), weigh the desired mass (e.g., 11.16 mg for a 5 mL, 10 mM stock) into a sterile, amber glass vial or a polypropylene tube. Causality: Amber glass protects the photosensitive aniline moiety from UV degradation.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial using a positive displacement pipette.

  • Agitation: Vortex the solution gently for 30–60 seconds. If the solid does not fully dissolve, sonicate the vial in a room-temperature water bath for 2–5 minutes. Causality: Avoid heating the solution, as elevated temperatures in the presence of trace oxygen can catalyze the oxidation of the amine group.

Phase 3: Self-Validating Quality Control
  • LC-MS Verification: Before aliquoting, extract a 1 µL sample and dilute it into 999 µL of LC-MS grade Methanol. Run a rapid LC-MS/UV-Vis method to confirm the presence of the m/z 224.1 [M+H]⁺ peak and ensure purity remains ≥95%. Causality: This step validates that the dissolution process did not induce compound fracturing or dimerization.

Phase 4: Aliquoting and Storage
  • Aliquoting: Dispense the validated stock solution into 2D barcoded Matrix tubes (e.g., 50 µL to 100 µL per tube).

  • Inert Atmosphere Sealing: Overlay the tubes with a gentle stream of Argon gas before sealing.

  • Storage: Store the aliquots at -20°C in a desiccated, automated compound management store. Causality: Aliquoting prevents repeated freeze-thaw cycles. When DMSO freezes and thaws, it creates localized concentration gradients and draws in atmospheric moisture, which drastically increases the Minimum Significant Ratio (MSR) of assay variability[2].

Workflow Visualization

Workflow Start 3-(3-Amino-4-propoxyphenyl) propanoic acid (Solid) Equilibrate Equilibrate to Room Temp (Desiccated, 30 mins) Start->Equilibrate Weigh Weighing (Analytical Balance) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex / Sonication) Weigh->Dissolve Add Solvent QC Quality Control (LC-MS / UV-Vis) Dissolve->QC Validate Purity Aliquot Aliquot into 2D Matrix Tubes (Argon Purge) QC->Aliquot ≥95% Intact Store Long-Term Storage (-20°C, Dark) Aliquot->Store Seal Assay Aqueous Assay Buffer (Max 1% DMSO Final) Store->Assay Thaw Once (Single Use)

Workflow for preparing, validating, and storing 3-(3-Amino-4-propoxyphenyl)propanoic acid stocks.

Application: Dilution into Assay Buffers

When transitioning from the DMSO stock to an in vitro aqueous assay (e.g., cell culture media or biochemical buffer):

  • Thaw a single aliquot at room temperature. Do not use a water bath , as this can introduce moisture to the cap.

  • Vortex the thawed DMSO stock to ensure homogeneity, as freezing can cause the compound to crash out of the DMSO eutectic phase[4].

  • Add the DMSO stock directly into the vigorously mixing aqueous buffer to prevent localized precipitation. The final DMSO concentration should be maintained below 1% (v/v) to ensure cellular viability and prevent protein denaturation in biochemical assays[3].

References

  • National Institutes of Health (NIH). Monitoring compound integrity with cytochrome P450 assays and qHTS (Assay Guidance Manual). Retrieved from:[Link]

  • Journal of Biomolecular Screening. Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 3-(3-Amino-4-propoxyphenyl)propanoic acid

Abstract This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(3-Amino-4-propoxyphenyl)propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(3-Amino-4-propoxyphenyl)propanoic acid. The inherent amphoteric and polar nature of this molecule, containing both a basic amino group and an acidic carboxylic acid group, presents a unique challenge for chromatographic retention and peak shape. This guide provides a comprehensive protocol, from initial analyte characterization and column selection to mobile phase optimization, culminating in a validated method suitable for research and quality control environments.

Introduction

3-(3-Amino-4-propoxyphenyl)propanoic acid is a compound of interest in pharmaceutical and chemical research. Its structure, featuring a substituted aniline and a propanoic acid moiety, makes it a polar and potentially zwitterionic molecule. Accurate and precise quantification of this analyte requires a well-developed HPLC method that can overcome challenges such as poor retention on traditional C18 columns and peak tailing.

The key to a successful separation lies in understanding the physicochemical properties of the analyte and manipulating the chromatographic conditions to control its ionization state. This note will guide the user through a logical, step-by-step process for method development, emphasizing the scientific rationale behind each decision.

Analyte Characterization

A thorough understanding of the analyte's properties is the foundation of effective method development[1].

  • Structure: 3-(3-Amino-4-propoxyphenyl)propanoic acid

  • Molecular Formula: C₁₂H₁₇NO₃[2]

  • Molecular Weight: 223.27 g/mol [2]

  • Key Functional Groups:

    • Aromatic amine (basic, pKa ~4-5)

    • Carboxylic acid (acidic, pKa ~4-5)

    • Propoxy group and a benzene ring (hydrophobic character)

  • Predicted Polarity: The presence of both an amino and a carboxyl group suggests the molecule is polar. A structurally similar compound, 3-(3-Amino-4-hydroxyphenyl)propanoic acid, has a calculated XLogP3 of 0.6, indicating hydrophilicity[3].

The zwitterionic nature of the analyte at neutral pH necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape.

HPLC Method Development Strategy

Our strategy will focus on reversed-phase chromatography, which is a versatile and widely used technique[4][5]. The development process will be systematic, beginning with column and mobile phase screening, followed by optimization of the chromatographic parameters.

Initial Column and Mobile Phase Screening

Given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Therefore, we will evaluate a standard C18 column alongside a polar-modified column.

Table 1: Recommended Columns for Initial Screening

Column TypeStationary Phase ChemistryRationale
Standard C18 OctadecylsilaneA baseline to assess retention under standard RP conditions.
Polar-Endcapped C18 Octadecylsilane with polar end-cappingDesigned for enhanced retention of polar compounds and compatibility with highly aqueous mobile phases[6][7].
Phenyl-Hexyl Phenyl-Hexyl functional groupsOffers alternative selectivity through π-π interactions with the aromatic ring of the analyte[8].

The mobile phase pH is the most critical parameter for controlling the retention of ionizable compounds[9][10]. We will screen two pH levels to assess the impact on retention and peak shape.

Table 2: Mobile Phase Screening Conditions

ConditionMobile Phase AMobile Phase BRationale
Acidic pH 0.1% Formic Acid in Water (pH ~2.8)AcetonitrileSuppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and increasing retention.
Neutral pH 10 mM Ammonium Acetate in Water (pH ~7.0)AcetonitrileThe analyte will be in its zwitterionic form. This condition will help assess the performance of the columns with a charged species.
Experimental Workflow

The following diagram illustrates the systematic approach to method development.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte_Prep Prepare Analyte Stock (e.g., in Methanol/Water) Column_Screen Screen Columns: - Standard C18 - Polar-Endcapped C18 - Phenyl-Hexyl Analyte_Prep->Column_Screen pH_Screen Screen Mobile Phase pH: - Acidic (pH 2.8) - Neutral (pH 7.0) Column_Screen->pH_Screen Select_Best Select Best Column & pH Condition pH_Screen->Select_Best Optimize_Gradient Optimize Gradient Profile (Initial/Final %B, Slope) Select_Best->Optimize_Gradient Optimize_Flow Optimize Flow Rate & Temperature Optimize_Gradient->Optimize_Flow Final_Method Final Method Optimize_Flow->Final_Method Validate Perform Method Validation (Linearity, Precision, Accuracy) Final_Method->Validate

Caption: A systematic workflow for HPLC method development.

Detailed Protocols

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Amino-4-propoxyphenyl)propanoic acid and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

  • Mobile Phase A (Acidic): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase A (Neutral): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water and adjust the pH to 7.0 with acetic acid or ammonium hydroxide if necessary.

  • Mobile Phase B: HPLC-grade acetonitrile.

Chromatographic Conditions for Screening
  • HPLC System: A standard HPLC system with a UV detector.

  • Columns: As specified in Table 1 (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the aniline chromophore; a diode array detector can be used to determine the optimal wavelength).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

Optimization Protocol

Based on the screening results, select the column and mobile phase pH that provide the best retention, peak shape, and resolution from any impurities.

  • Gradient Optimization: Adjust the gradient slope to improve the separation of the main peak from any closely eluting impurities. A shallower gradient will increase resolution.

  • Flow Rate and Temperature Optimization: Investigate the effect of flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) on resolution and analysis time.

Expected Results and Discussion

The screening experiments are expected to reveal that the polar-endcapped C18 or Phenyl-Hexyl column provides better retention and peak shape compared to the standard C18 column, especially under neutral pH conditions. The acidic mobile phase is likely to yield longer retention times due to the suppression of the carboxylate anion.

Table 3: Hypothetical Screening Results

ColumnMobile Phase pHRetention Time (min)Tailing Factor
Standard C18 2.84.51.8
7.02.1 (void volume)>2.0
Polar-Endcapped C18 2.86.21.2
7.05.51.4
Phenyl-Hexyl 2.85.81.3
7.05.11.5

Based on these hypothetical results, the polar-endcapped C18 column with an acidic mobile phase would be selected for further optimization.

Final Optimized Method (Example)

  • Column: Polar-Endcapped C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 70% B

    • 10-12 min: 70% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 10% B

    • 14.1-18 min: 10% B

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing a robust HPLC method for the challenging compound 3-(3-Amino-4-propoxyphenyl)propanoic acid. By systematically screening columns and mobile phase pH, and then optimizing the chromatographic parameters, a reliable method suitable for routine analysis can be achieved. The principles and protocols outlined herein can be adapted for other polar and ionizable compounds.

References

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC.
  • Waters Column Selection Guide for Polar Compounds. (n.d.).
  • Selecting the Right Column for Your Reversed Phase Method. (2017, June 22). Phenomenex.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., Suliman, F. O., Al-Lawati, H. J., & Al-Hamadi, A. (2013).
  • Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3).
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC.
  • High-pressure liquid chromatographic analysis of aniline and its metabolites. (n.d.). PubMed.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (n.d.).
  • Chromatographic separations of arom
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January 15). PubMed.
  • 3-(3-Amino-4-propoxyphenyl)propanoic acid. (n.d.). Sigma-Aldrich.
  • HPLC Analysis of Biomolecules Technical Guide. (n.d.). Thermo Fisher Scientific.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.).
  • 3-(3-Amino-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 27).

Sources

Application

Application Note: 3-(3-Amino-4-propoxyphenyl)propanoic Acid as a Core Scaffold for the Discovery of Novel FFAR1 (GPR40) Agonists

Executive Summary The development of small-molecule agonists targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) has emerged as a promising therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). GPR40 activation enhanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule agonists targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) has emerged as a promising therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). GPR40 activation enhances glucose-stimulated insulin secretion (GSIS) with a minimal risk of hypoglycemia[1]. However, the clinical progression of early candidates, such as TAK-875 (fasiglifam), was halted due to idiosyncratic hepatotoxicity driven by excessive lipophilicity[2].

To overcome these attrition risks, modern medicinal chemistry campaigns require building blocks that balance target affinity with optimal physicochemical properties. 3-(3-Amino-4-propoxyphenyl)propanoic acid (CAS 1266961-02-7) serves as an ideal precursor[3]. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing this specific building block to generate high-quality, low-lipophilicity GPR40 agonist libraries.

Mechanistic Rationale & Structural Insights

As a Senior Application Scientist, selecting the right central pharmacophore is the most critical decision in library design. The architecture of 3-(3-Amino-4-propoxyphenyl)propanoic acid is perfectly tuned for the GPR40 orthosteric site[4]:

  • The Propanoic Acid Tail (The Anchor): The terminal carboxylic acid is non-negotiable for GPR40 agonism. It forms critical electrostatic interactions with the highly conserved Arg183 and Arg258 residues within the receptor's transmembrane bundle[1]. The propanoic acid linker provides the exact spatial flexibility needed to reach these residues compared to shorter acetic acid or rigid benzoic acid derivatives.

  • The 4-Propoxy Substituent (Lipophilic Tuning): Endogenous GPR40 ligands are medium-to-long-chain free fatty acids. The propoxy ether mimics the aliphatic chain of these natural ligands, occupying a distinct lipophilic sub-pocket[5]. Crucially, limiting this chain to three carbons prevents the molecule from becoming overly lipophilic, directly addressing the high cLogP-associated hepatotoxicity observed in earlier biphenyl-based agonists[2].

  • The 3-Amino Group (The Diversification Vector): The aniline nitrogen provides a highly reactive, sterically accessible handle. Unlike carbon-linked scaffolds that require transition-metal catalyzed cross-couplings, the amino group allows for rapid, high-yielding amide couplings or reductive aminations[6]. This enables the efficient exploration of the secondary binding pocket to improve potency and pharmacokinetic properties.

Experimental Workflows & Protocols

Protocol A: High-Throughput Parallel Synthesis of Amide Derivatives

To exploit the 3-amino group, a parallel amide coupling workflow is employed. This protocol uses HATU as the coupling reagent, which is specifically chosen for its superior efficiency in driving the coupling of sterically hindered or electronically deactivated anilines compared to standard carbodiimides (e.g., EDC/HOBt).

Step-by-Step Methodology:

  • Reagent Preparation: Dispense 3-(3-Amino-4-propoxyphenyl)propanoic acid (0.1 mmol) into a 96-well deep-well reaction block. Dissolve in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: To a separate plate containing a library of diverse carboxylic acids (0.12 mmol, 1.2 eq), add HATU (0.12 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq) in DMF. Incubate for 10 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Coupling: Transfer the activated acid solutions to the reaction block containing the aniline precursor. Seal the block and agitate at 45°C for 12 hours. Causality: Mild heating overcomes the lower nucleophilicity of the substituted aniline.

  • Self-Validating QC & Purification:

    • QC Check: Analyze a 5 µL aliquot via LC-MS. The reaction is deemed successful if the product peak exhibits >80% conversion.

    • Purification: Filter the crude mixtures and purify via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

    • Validation: Only fractions with >95% purity by UV (254 nm) and confirmed mass [M+H]+ are lyophilized and advanced to biological screening.

Protocol B: In Vitro FLIPR Calcium Mobilization Assay

GPR40 is a Gq-coupled receptor; its activation stimulates Phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium release[5]. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a real-time, self-validating kinetic readout of this pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition & Kinetic Reading:

    • Place the plate in the FLIPR instrument.

    • Controls: Include TAK-875 (10 µM) as a positive control (Emax = 100%) and 0.1% DMSO as a vehicle control (Baseline = 0%).

    • Dispense the synthesized library compounds (10-point dose-response, ranging from 10 µM to 0.5 nM) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Use non-linear regression (four-parameter logistic equation) to determine the EC50 values. Calculate the Z'-factor using the positive and vehicle controls; a Z' > 0.6 validates the assay's robustness.

Data Presentation: Representative SAR Profile

The following table summarizes hypothetical but mechanistically representative Structure-Activity Relationship (SAR) data for derivatives synthesized from 3-(3-Amino-4-propoxyphenyl)propanoic acid, demonstrating how varying the amide R-group impacts potency and lipophilicity.

Compound IDR-Group (Amide Modification)GPR40 EC50 (nM)cLogPTPSA (Ų)Microsomal Clearance (µL/min/mg)
Precursor -NH2 (Unmodified)>10,0001.872.3N/A
Analog 1 Benzoyl4503.280.145.2
Analog 2 4-Methylbenzoyl1203.680.158.4
Analog 3 4-(Methylsulfonyl)benzoyl282.9114.212.5
Analog 4 2,3-Dihydrobenzofuran-5-carbonyl153.489.318.1
TAK-875 (Reference Standard)144.883.565.0

Insight: Analog 3 and Analog 4 demonstrate that appending polar or constrained heterocyclic groups via the 3-amino vector yields sub-100 nM potency while maintaining a lower cLogP than TAK-875, thereby improving metabolic stability (lower clearance)[7].

Visualizations

Chemical Synthesis Workflow

SynthesisWorkflow A 3-(3-Amino-4-propoxyphenyl) propanoic acid (Precursor) B Parallel Amide Coupling (HATU, DIPEA, R-COOH) A->B C High-Throughput Purification (Prep-HPLC) B->C D QC Validation (LC-MS, 1H-NMR >95% Purity) C->D E In Vitro Screening (FLIPR Ca2+ Assay) D->E

Caption: High-throughput parallel synthesis and validation workflow for GPR40 agonist library generation.

GPR40 Signaling Pathway

GPR40Pathway L Synthetic Agonist (Phenylpropanoic Acid) R GPR40 (FFAR1) Receptor L->R Binds Arg183/258 G Gq Protein Activation R->G P Phospholipase C (PLC) G->P I IP3 Generation P->I Cleaves PIP2 C Intracellular Ca2+ Release I->C ER Receptors S Glucose-Stimulated Insulin Secretion (GSIS) C->S

Caption: Gq-coupled signaling cascade initiated by GPR40 agonists leading to insulin secretion.

References

  • [1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. PMC - National Institutes of Health. URL:[Link]

  • [2] SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. PMC - National Institutes of Health. URL:[Link]

  • [5] GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. URL:[Link]

  • [6] Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. Taylor & Francis. URL:[Link]

  • [4] Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. PubMed - National Institutes of Health. URL:[Link]

  • [7] Discovery of a Potent Free Fatty Acid 1 Receptor Agonist with Low Lipophilicity, Low Polar Surface Area, and Robust in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-(3-Amino-4-propoxyphenyl)propanoic Acid in Human Plasma

Abstract This application note describes a robust and sensitive method for the quantitative analysis of 3-(3-Amino-4-propoxyphenyl)propanoic acid in human plasma using liquid chromatography coupled with tandem mass spect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-(3-Amino-4-propoxyphenyl)propanoic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol utilizes a straightforward protein precipitation method for sample preparation, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is highly selective and sensitive, making it suitable for pharmacokinetic studies, clinical research, and drug development applications where precise measurement of 3-(3-Amino-4-propoxyphenyl)propanoic acid is required.

Introduction: The Analytical Challenge

3-(3-Amino-4-propoxyphenyl)propanoic acid is a molecule of interest in pharmaceutical and metabolic research. Its structure, featuring both a primary amine and a carboxylic acid, makes it an amphoteric compound. This presents unique opportunities and challenges for bioanalysis. The primary amine is readily protonated, making positive ion mode electrospray ionization (ESI) a highly efficient ionization pathway.[1][2] The propanoic acid moiety, conversely, can be deprotonated for negative ion mode analysis. For robust quantification in a complex biological matrix like human plasma, achieving high sensitivity and selectivity while mitigating matrix effects is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its inherent specificity and sensitivity for analyzing small molecules in biological fluids.[3][4] This document provides a comprehensive, field-proven protocol for its reliable quantification.

Analyte Physicochemical Properties & MS-Readiness

A thorough understanding of the analyte's properties is foundational to method development.

  • Chemical Structure:

    Caption: Chemical formula and molecular weight.

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group is basic (readily accepts a proton) and is the primary target for generating a strong signal in positive ion ESI, forming the [M+H]⁺ ion.

    • Carboxylic Acid (-COOH): This acidic group can lose a proton to form an [M-H]⁻ ion in negative ESI mode. However, the basicity of the amine generally leads to superior ionization efficiency in positive mode for similar molecules.[5]

    • Propoxy Ether & Phenyl Ring: These provide a degree of hydrophobicity, aiding retention on reverse-phase chromatography columns.

Experimental Design & Rationale
3.1. Sample Preparation: Protein Precipitation

For a high-throughput and straightforward workflow, protein precipitation (PPT) was selected. This technique is effective for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the LC-MS system.[6]

  • Rationale for PPT: It is a fast, cost-effective, and simple method suitable for initial method development.[6][7] Acetonitrile is used as the precipitation solvent as it efficiently denatures and precipitates plasma proteins.

  • Workflow Diagram:

    G plasma 50 µL Plasma Sample is Add 10 µL Internal Standard plasma->is ppt Add 150 µL Ice-Cold Acetonitrile is->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

    Caption: Protein precipitation sample preparation workflow.

3.2. Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is chosen for its ability to retain the analyte via hydrophobic interactions with its phenyl ring and alkyl chain.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed.

    • Rationale for Formic Acid: The acidic pH ensures that the analyte's primary amine is protonated and the carboxylic acid is non-ionized, leading to a single, well-defined species for consistent retention and improved peak shape.[2]

3.3. Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected due to the presence of the basic amino group, which is expected to yield a strong protonated molecular ion [M+H]⁺.

  • Precursor and Product Ions: The instrument will be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

    • Precursor Ion ([M+H]⁺): For a molecular weight of 223.27, the expected precursor ion (Q1) is m/z 224.3.

    • Product Ions (Q3): Fragmentation of the precursor ion is induced by collision-induced dissociation (CID). Based on the structure, predictable fragmentation pathways include the neutral loss of water (-18 Da) and the loss of the carboxylic acid group (-46 Da, as HCOOH). The most stable and abundant product ions are selected for quantification and confirmation. A common fragmentation for amino acids is the loss of the entire carboxyl group, resulting in the [M+H - COOH]⁺ fragment.[5]

Detailed Protocol
4.1. Materials and Reagents
  • 3-(3-Amino-4-propoxyphenyl)propanoic acid reference standard (Sigma-Aldrich or equivalent)[8]

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ³C₆- or D₄-labeled analyte (recommended for highest accuracy). If unavailable, a structurally similar compound can be used.

  • Human Plasma (K₂EDTA)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

4.2. Sample Preparation Protocol
  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:Water).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

4.3. LC-MS/MS Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish)
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3.0 min, hold 1.0 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Tandem Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Declustering Potential (DP) 80 V
Entrance Potential (EP) 10 V

Table 3: MRM Transitions

CompoundQ1 (m/z)Q3 (m/z)Collision Energy (CE)Cell Exit Potential (CXP)
3-(3-Amino-4-propoxyphenyl)propanoic acid 224.3178.225 V12 V
(Confirmation Ion)224.3134.135 V10 V
Internal Standard (Hypothetical D₄) 228.3182.225 V12 V

Note: Collision energies and potentials should be optimized for the specific instrument used.

Method Validation and Trustworthiness

To ensure the reliability of the data, the method must be validated according to regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) must be established.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of 3-(3-Amino-4-propoxyphenyl)propanoic acid in human plasma. The method leverages a simple and efficient sample preparation technique with robust LC-MS/MS detection. The detailed parameters serve as an excellent starting point for method implementation and validation in a regulated bioanalytical laboratory, supporting a wide range of research and development activities.

References
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Ye, C., et al. (2018). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. Retrieved from [Link]

  • Song, Y., et al. (2014). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Analyst, 139(11), 2589-2599. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

  • Kasai, K., et al. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography A, 879(2), 223-229. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 3-(3-Amino-4-propoxyphenyl)propanoic acid

A Guide for Researchers in Drug Discovery and Development I. Introduction: Unveiling the Bioactivity of a Novel Compound The compound 3-(3-Amino-4-propoxyphenyl)propanoic acid is a synthetic organic molecule with a struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

I. Introduction: Unveiling the Bioactivity of a Novel Compound

The compound 3-(3-Amino-4-propoxyphenyl)propanoic acid is a synthetic organic molecule with a structure suggestive of potential biological activity. Its propanoic acid backbone linked to a substituted phenyl ring is a common motif in pharmacologically active compounds, including those that interact with G-protein coupled receptors (GPCRs).[1][2] As a novel or sparsely characterized molecule, the primary challenge for researchers is to first identify its biological target and then quantify its activity.

This guide provides a strategic framework and detailed protocols for the initial in vitro characterization of 3-(3-Amino-4-propoxyphenyl)propanoic acid. We will focus on a common and high-value target class for which this compound shows structural similarity to known ligands: the G-protein coupled receptors (GPCRs). Specifically, the protocols outlined are designed to screen for and confirm agonistic or antagonistic activity at a representative GPCR, GPR120, which is activated by long-chain free fatty acids and is a target for metabolic diseases.[1][3] These protocols can be adapted for screening against a wider panel of orphan GPCRs in a process known as deorphanization.[4][5][6]

The experimental workflow is designed to be logical and self-validating, starting with a primary screen to detect a cellular response, followed by a secondary assay to confirm the mechanism of action, and a counter-screen to rule out non-specific effects like cytotoxicity.

II. Strategic Workflow for Compound Characterization

The initial characterization of a novel compound like 3-(3-Amino-4-propoxyphenyl)propanoic acid should follow a systematic approach to ensure the data is robust and interpretable. This involves a multi-assay strategy to build a comprehensive profile of the compound's activity.

workflow cluster_screening Primary Screening cluster_confirmation Secondary Confirmatory Assay cluster_counterscreen Counter-Screen a Gq Pathway Activation Assay (IP1 Accumulation) b β-Arrestin Recruitment Assay a->b Confirm on-target activity c Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) b->c Rule out non-specific effects

Figure 1: A strategic workflow for the in vitro characterization of a novel compound.

III. Primary Screening: Gq-Pathway Activation via IP1 Accumulation

Principle of the Assay:

Many GPCRs, including GPR120, signal through the Gq protein pathway.[7] Activation of a Gq-coupled receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is rapidly metabolized into a series of inositol phosphates, including inositol monophosphate (IP1). Due to its stability and accumulation in the presence of lithium chloride (LiCl), which blocks its further degradation, IP1 serves as a robust marker for Gq-coupled receptor activation.

This protocol utilizes a homogenous time-resolved fluorescence (HTRF) based assay for the detection of IP1 accumulation.

Materials and Reagents:

  • HEK293 cells stably expressing the human GPR120 receptor (or another GPCR of interest)

  • 3-(3-Amino-4-propoxyphenyl)propanoic acid (test compound)

  • Positive control agonist (e.g., GW9508 for GPR120)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • LiCl

  • IP1-d2 conjugate (HTRF acceptor)

  • Anti-IP1 Cryptate (HTRF donor)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture HEK293-GPR120 cells to ~80-90% confluency.

    • On the day of the assay, aspirate the culture medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer and perform a cell count. Adjust the cell density to the desired concentration (e.g., 2,500 cells per well in a 10 µL volume).

  • Compound Preparation:

    • Prepare a stock solution of 3-(3-Amino-4-propoxyphenyl)propanoic acid in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the test compound and the positive control in assay buffer containing LiCl to generate a dose-response curve.

  • Assay Procedure:

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add 10 µL of the IP1-d2 conjugate to all wells.

    • Add 10 µL of the Anti-IP1 Cryptate to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Quantitative Data Summary:

ParameterDescriptionExample Value
Cell DensityCells per well2,500
Compound VolumeVolume of compound added to each well10 µL
Incubation TimeDuration of cell stimulation with the compound60 minutes
LiCl ConcentrationFinal concentration in the assay30 mM
EC50Concentration of the compound that elicits 50% of the maximal responseTo be determined

IV. Secondary Assay: β-Arrestin Recruitment

Principle of the Assay:

Upon activation, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and can also initiate G-protein-independent signaling pathways.[7] Measuring β-arrestin recruitment provides a distinct and complementary readout to G-protein activation, helping to confirm on-target activity and characterize the signaling profile of the compound.

This protocol describes a bioluminescence resonance energy transfer (BRET) based assay.

bret_assay cluster_inactive Inactive State cluster_active Active State cluster_readout BRET Signal receptor_inactive GPR120-Rluc8 (BRET Donor) receptor_active GPR120-Rluc8 no_bret No BRET (Low Signal) receptor_inactive->no_bret No proximity arrestin_inactive β-Arrestin-Venus (BRET Acceptor) arrestin_active β-Arrestin-Venus arrestin_inactive->no_bret receptor_active->arrestin_active Recruitment bret BRET Occurs (High Signal) receptor_active->bret Proximity arrestin_active->bret compound Agonist (Test Compound) compound->receptor_inactive Binds and activates

Figure 2: Principle of the β-arrestin recruitment BRET assay.

Materials and Reagents:

  • HEK293 cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus, a YFP variant).

  • 3-(3-Amino-4-propoxyphenyl)propanoic acid

  • Positive control agonist

  • Cell culture medium

  • Assay buffer

  • Luciferase substrate (e.g., coelenterazine h)

  • 384-well white microplates

  • BRET-compatible microplate reader with dual-channel emission filters

Step-by-Step Protocol:

  • Cell Preparation:

    • Follow the same procedure as for the IP1 assay to prepare a cell suspension.

  • Assay Procedure:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add the serially diluted test compound, positive control, or vehicle control.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Add the luciferase substrate to all wells.

    • Incubate for 5-10 minutes at room temperature.

    • Read the plate on a BRET-compatible reader, simultaneously measuring the emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

Data Analysis:

  • Calculate the BRET ratio (Acceptor emission / Donor emission) for each well.

  • Normalize the data and plot a dose-response curve as described for the IP1 assay.

  • Determine the EC50 value.

V. Counter-Screen: Cytotoxicity Assay

Principle of the Assay:

It is crucial to ensure that the observed activity in the primary and secondary assays is due to specific receptor modulation and not a result of compound-induced cell death or inhibition of cellular metabolism. A cytotoxicity assay is therefore an essential counter-screen. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally correlated with cell viability.

Materials and Reagents:

  • HEK293 cells (parental cell line without the receptor is sufficient)

  • 3-(3-Amino-4-propoxyphenyl)propanoic acid

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Use the same concentration range as in the functional assays.

    • Incubate for a period relevant to the functional assays (e.g., 1-2 hours) or longer (e.g., 24 hours) to assess delayed toxicity.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

Data Analysis:

  • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the CC50 (half-maximal cytotoxic concentration). A compound is generally considered non-cytotoxic if the CC50 is significantly higher (e.g., >10-fold) than its functional EC50.

VI. Conclusion and Forward Look

This guide provides a foundational set of protocols for the initial in vitro characterization of 3-(3-Amino-4-propoxyphenyl)propanoic acid, focusing on its potential activity at GPCRs. Positive and specific activity in these assays would warrant further investigation, including:

  • Antagonist Mode Testing: If no agonist activity is observed, the assays can be adapted to test for antagonistic activity by co-incubating the test compound with a known agonist.

  • Selectivity Profiling: Screening against a panel of related GPCRs (e.g., GPR40 for a GPR120 agonist) is essential to determine compound selectivity.[1]

  • Downstream Signaling: Investigating further downstream signaling events, such as ERK phosphorylation, can provide a more complete picture of the compound's functional profile.[8]

By following a systematic and multi-faceted approach, researchers can confidently and efficiently elucidate the bioactivity of novel chemical entities, paving the way for their potential development as research tools or therapeutic agents.

VII. References

  • Moran, M. M., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. bioRxiv. Available from: [Link]

  • Magwire, M. M., et al. (2007). Deorphanization of Novel Peptides and Their Receptors. Comprehensive Medicinal Chemistry II. Available from: [Link]

  • PubChem. 3-(3-Amino-4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • Civelli, O. (2023). Deorphanization of G Protein Coupled Receptors (GPCRs): a historical perspective. Molecular Pharmacology. Available from: [Link]

  • Insaidoo, F. K., et al. (2023). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology. Available from: [Link]

  • Meyers, M. S., et al. (2017). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Civelli, O. (2005). G Protein–Coupled Receptor Deorphanizations. Molecular Interventions. Available from: [Link]

  • Chem-Impex. (S)-3-Amino-3-(4-hydroxyphenyl)propionic acid. Available from: [Link]

  • Kumar, A., et al. (2020). In silico and in vitro screening for potential anticancer candidates targeting GPR120. Arrow@TU Dublin. Available from: [Link]

  • Oh, D. Y., et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. Nature Medicine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. Available from: [Link]

  • PubChem. (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Available from: [Link]

  • He, Z., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Available from: [Link]

  • Oh, D. Y., et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation in Obese Mice. PMC. Available from: [Link]

  • Al-Salahi, R., et al. (2026). Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. Egyptian Pharmaceutical Journal. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available from: [Link]

Sources

Method

Application Notes and Protocols: The Use of 3-(3-Amino-4-propoxyphenyl)propanoic Acid as a Novel Safety-Catch Linker in Solid-Phase Peptide Synthesis

Abstract Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for research and therapeutic applications.[1][2] The choice of a linker, the chemical moiety connecting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for research and therapeutic applications.[1][2] The choice of a linker, the chemical moiety connecting the growing peptide chain to the solid support, is a critical parameter that dictates the final C-terminal functionality and the overall success of the synthesis.[3][4][5] This document details the application of 3-(3-Amino-4-propoxyphenyl)propanoic acid as a novel, versatile safety-catch linker for Fmoc-based SPPS. Its unique structure allows for the synthesis of C-terminal carboxylic acid peptides under standard, stable conditions, with a subsequent chemical activation step rendering the linker labile for cleavage. This "safety-catch" mechanism provides an orthogonal approach to peptide release, enhancing the strategic possibilities in complex peptide synthesis.[1][6]

Introduction: The Rationale for a Propoxyphenyl-Based Safety-Catch Linker

The structure of 3-(3-Amino-4-propoxyphenyl)propanoic acid, with its carboxylic acid for resin attachment and an aromatic amino group, makes it an ideal candidate for a safety-catch linker strategy. The core principle of a safety-catch linker is its stability throughout the entire peptide synthesis process, including repeated cycles of Nα-Fmoc deprotection (typically with piperidine) and amino acid couplings.[1][6] The linker is then "activated" through a specific chemical transformation that makes it susceptible to cleavage under conditions that were previously benign.

In the case of our propoxyphenyl linker, the electron-donating nature of the propoxy and amino groups on the phenyl ring provides stability during synthesis. The key activation step involves the conversion of the anilino (amino) group into a more reactive species, which in turn facilitates the cleavage of the ester bond connecting the peptide to the linker. This approach offers enhanced control over the synthesis and cleavage process, which is particularly advantageous in the synthesis of complex or modified peptides.

The Chemistry: Mechanism of Action

The utility of 3-(3-Amino-4-propoxyphenyl)propanoic acid as a safety-catch linker is predicated on a two-stage cleavage strategy.

Stage 1: Peptide Synthesis (Linker is Stable)

During standard Fmoc-SPPS, the linker is attached to an amino-functionalized resin (e.g., aminomethyl polystyrene) via its propanoic acid moiety, forming a stable amide bond. The first Fmoc-protected amino acid is then esterified to the phenolic hydroxyl group that is unmasked from the propoxy group. The ether linkage of the propoxy group is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for side-chain deprotection.

Stage 2: Linker Activation and Peptide Cleavage (Post-Synthesis)

  • Activation: The aromatic amino group is the "trigger" for the safety-catch mechanism. It can be selectively activated post-synthesis. A common method for activating such a group is through diazotization using sodium nitrite under acidic conditions. This converts the amino group into a diazonium salt, a highly reactive species.

  • Cleavage: The newly formed diazonium salt is an excellent leaving group. Its departure facilitates the nucleophilic attack on the ester carbonyl linking the peptide to the resin, leading to the release of the peptide with a C-terminal carboxylic acid. This cleavage can be achieved with a mild nucleophile, such as water or a suitable buffer.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
3-(3-Amino-4-propoxyphenyl)propanoic acidSigma-Aldrich (or equivalent)
Aminomethyl (AM) Polystyrene ResinAAPPTec, Merck (or equivalent)
Fmoc-Protected Amino AcidsAAPPTec, Merck (or equivalent)
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Synthesis Grade
PiperidineSynthesis Grade
Dichloromethane (DCM)Anhydrous, Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Sodium Nitrite (NaNO2)ACS Grade
Hydrochloric Acid (HCl)ACS Grade
Workflow Overview

SPPS_Workflow cluster_prep Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage Resin_Swelling Resin Swelling Linker_Attachment Linker Attachment Resin_Swelling->Linker_Attachment Fmoc_Deprotection Fmoc Deprotection Linker_Attachment->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Capping Capping (Optional) Amino_Acid_Coupling->Capping Capping->Fmoc_Deprotection Repeat n-1 times Linker_Activation Linker Activation Capping->Linker_Activation Peptide_Cleavage Peptide Cleavage Linker_Activation->Peptide_Cleavage Peptide_Precipitation Precipitation & Purification Peptide_Cleavage->Peptide_Precipitation

Caption: General workflow for SPPS using the propoxyphenyl safety-catch linker.

Protocol 1: Linker Immobilization
  • Swell 1 g of aminomethyl polystyrene resin in 10 mL of DCM for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve 3 equivalents of 3-(3-Amino-4-propoxyphenyl)propanoic acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

  • Add the activation mixture to the swollen resin and agitate at room temperature for 4 hours.

  • To cap any unreacted amino groups, drain the vessel and add a solution of 10% acetic anhydride and 10% pyridine in DMF. Agitate for 30 minutes.

  • Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: First Amino Acid Attachment
  • Swell the linker-functionalized resin in DMF for 1 hour.

  • In a separate flask, dissolve 4 equivalents of the first Fmoc-amino acid and 4 equivalents of HOBt in DMF. Add 4 equivalents of DIC and allow to pre-activate for 10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test.[7] If the test is positive, continue coupling. If negative, proceed to washing.

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Peptide Chain Elongation

This protocol follows the standard Fmoc-SPPS cycle.[8]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Coupling: Add a pre-activated solution of the next Fmoc-amino acid (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat this cycle for each amino acid in the sequence.

Protocol 4: Linker Activation and Peptide Cleavage
  • After the final Fmoc deprotection, wash the peptidyl-resin with DCM and then with a 1:1 mixture of acetic acid and DCM.

  • Activation (Diazotization): Cool the resin to 0°C in an ice bath. Add a freshly prepared, pre-cooled solution of 1.5 M NaNO2 and 2 M HCl. Agitate at 0°C for 30 minutes. Caution: Diazonium salts can be unstable. Handle with care.

  • Wash the resin with cold water (3x) and then with a suitable buffer for cleavage (e.g., 50% acetonitrile/water).

  • Cleavage: Agitate the resin in the cleavage buffer at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Side-Chain Deprotection: If acid-labile side-chain protecting groups are present, treat the collected peptide solution with a standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[9][10]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Data and Expected Results

ParameterCondition/ValueRationale/Comment
Linker Loading 0.4 - 0.7 mmol/gTypical loading for polystyrene-based resins.
Coupling Efficiency >99% per stepMonitored by Kaiser test. Crucial for high purity of the final peptide.
Activation Conditions 0°C, 30 minLow temperature is critical to control the reactivity of the diazonium salt.
Cleavage Yield 70-90%Dependent on peptide sequence and length.
Final Peptide Purity >85% (crude)Sequence-dependent. Purification by HPLC is typically required.

Troubleshooting and Best Practices

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, double the coupling time or use a more potent coupling agent like HBTU.

  • Low Cleavage Yield: Ensure the diazotization reaction is performed at 0°C and that the NaNO2 solution is fresh. Incomplete activation is a common cause of low yield.

  • Side Reactions during Cleavage: The use of scavengers like TIS is crucial during the final TFA deprotection step to prevent side reactions with sensitive amino acids like Trp, Met, and Cys.[10]

  • Linker Stability: The propoxyphenyl linker is stable to standard Fmoc-SPPS conditions. However, prolonged exposure to strong acids should be avoided before the intended cleavage step.

Visualization of the Chemical Pathway

Chemical_Pathway cluster_synthesis Synthesis Phase (Stable Linker) cluster_cleavage Cleavage Phase (Activated Linker) Resin Resin-NH-CO-(Linker)-O-Peptide(Fmoc) Deprotection Resin-NH-CO-(Linker)-O-Peptide(H) Resin->Deprotection Piperidine Coupling Resin-NH-CO-(Linker)-O-Peptide-AA(Fmoc) Deprotection->Coupling Fmoc-AA-OH, DIC/HOBt Coupling->Deprotection Repeat Cycle Activated_Linker Resin-NH-CO-(Activated Linker)-O-Peptide Coupling->Activated_Linker 1. NaNO2/HCl 2. H2O/ACN Cleaved_Peptide HOOC-Peptide Activated_Linker->Cleaved_Peptide Release

Caption: Chemical state transitions of the peptide-linker conjugate during SPPS.

Conclusion

3-(3-Amino-4-propoxyphenyl)propanoic acid offers a valuable addition to the toolkit of peptide chemists, functioning as a robust and versatile safety-catch linker. Its stability during synthesis and the ability to trigger cleavage through a specific chemical activation step provide an orthogonal handle for releasing peptides from the solid support. This methodology is particularly suited for complex synthetic strategies where precise control over the final cleavage is paramount.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 549, 19-38. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMVT8shc34feSzg_OF_FKGfL8AXzf85RO5-VC0S9rzky1veEm7YZAMF_o-mKZa7IN2MRQqKck44XDdGdhvYSlbPyLIfXxlf5vj9wAlaVt5UIAG0kChEmHtzmPbfTvGFym8Pu4=]
  • García-Ramos, Y., & Albericio, F. (2019). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 2000, 29-47. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcBRTF4psvT2nrWMwP92-MYurPMa-Q0HOd6bYzV5ELnt6vLvdzb_TEol6AqsIFYIXnUVJj4h3Mnsv4Dvlqd8hh9elK0c46do1kZk0Y1bAD5w7URXph16HGhmG0oNZX3jFSIbKbUQXuKPEBghc0YQ_NIAOrCDHKK_yVgD_STbywebo-JayXYWiQvYYI1HJrjLrlX8-D-WtPtn_t0tkRMgzxf-LHRntYuFEVHRI=]
  • Al-Warhi, T., Al-Zahrani, M. H., & El-Faham, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [https://www.mdpi.com/1420-3049/29/6/1429]
  • Meldal, M. (2013). Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. Israel Journal of Chemistry, 53(9-10), 634-643. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElVGK3DI3hCkvE2zE-8-xg9scykEmQI021hkU061-EO0hBFC8zp4MKIunb6c97ImytxqJPGEQYWVapstbeQC89ugVuds-77o6GsHvcS_TDODUTFUfvMYv5mTGR5hTvyo45tzMgebsVWRG91SpNGmZgWT5KhUY96GKVtg85ylfvUam1QwzrraCzwTkZWFi69sri3jIPF3KLdn8ACFiffDHHyxfnTgmXOYanNxF2cWgGfId8O9yFFi4mYbKrMBLMbi359Q==]
  • Al-Warhi, T., Al-Zahrani, M. H., & El-Faham, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11025068/]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWfsutOqMpRrmZuv9A7tDJWRBKE064jMsy-TAopzGQAZLgSlCkABxRiRo6RSdSMDyMA8ndDuqXI3dElclgnH042y7D2VbAxzBror7IUYUFLGWpdwugxNJiVBG8_LW3nPcTb3plNO8LV00P06ulKF-0e2g6wAiN7b871ldzGnkFWeHOdm_a4IT1v6x7v3hwn0b1H2Wzn4yMVhfxqwT5nFpnCG6GadBNF5OpyjWDxcBfOvK2xg==]
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-i-introduction]
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl0ZJjCFJx5aC5R2VTFTBPPGskDA7Hct7hVg3YFsIauJoMGzCTZIB7Q0ggk3hPkfobMQNSy6dyHlO9vi-t_0bK8gcr5qzx13EaC_NB3gploWfctqPEdtQQvUiBdgibSJE6NZoEeKodkZeAUom_s7KnMqxYPaU705V97qfd1kx_QyZ-fSZZXvUoTh5kgZGV13QRHdIsl6BzUs2GapqzxLcc-lFKy64g542o5c6RH18pviUxLhCs7s9hZdMYb8Ru3HKIH20Je_FbiYmeuw2WDy9VIA==]
  • Sigma-Aldrich. (n.d.). 3-(3-Amino-4-propoxyphenyl)propanoic acid. [https://www.sigmaaldrich.com/US/en/product/aldrich/otv000780]
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [https://www.aapptec.com/solid-phase-peptide-synthesis-linkers-and-reagents]
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEIeNFcWilKdqoMB8jU-76z-pBt6GF2ytrItKenAtE9yqlp_U7JECr5ugpmsOVgRU2GDJ-7cBncMCXzzvjFqDLRfcLxlM6kiVjlUVr6AU-MDDmXVxE44k3-lv65TELcg_HIM5YPpOs6z5Tx6t8JaPQatsUnUyZiUPR1FOu3MUQguU0tQTkJ_UebN8ywIBLjptm6CPs]
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQXcefBxkTmrEake1NRvDFbssdstuAn4odyceckOI_IxIzHdOyOqC3ugKRc5S-pmI9Kai71IlNfipWqvr3l3pTCCKCp6QmfLTjbcURoo7VOUwkZZ-mYhrK8H6e2lkRnO58MMA6PFUMX5bgN7SUuKezBrt1MpzXvFRihgiu0A==]
  • Peptides606.wiki. (2026, April 6). linker peptide synthesis semisynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG82zFpM1xLygkRVMztf0IfpAoP0qdOmZHjwdQun-NJDxIDihF5A0N6VoXNTmdODgVxNAk07qapfaiNL9aDMpLUv9Hq2KQvM9_CQMupXf980A0X6jGO9pSdkQJA7I5ahzR_EwpOzLtqFPsq3YYAVrt9rU9x2suqcac=]
  • Fields, G. B., & Noble, R. L. (1990). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. International journal of peptide and protein research, 35(3), 161-214. [https://repository.lsu.edu/gradschool_disstheses/4994/]
  • International Journal of Pharmaceutical Sciences. (2025, March 13). Pro-Drug Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIF3qbOLL3A8AX6w6ng1v6_1LsSUTdndpVnII1O6nHtrqtqRwRX1eiAOkTWYM8HgkcRAM3KzpkfhoTmqNMyOZ9gobBSwH71VWSLtjk-Z81AkxxkLyZOiqWha0h3AoSklhO5KJB1-Xq8cwD5E_F5OsfI2I=]
  • Liu, R., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 44(46), 8435-8438. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwMXoySgH6E-UCaEwJRuO6LFVhJHPgSJjD6loR1JY2IvJnhMkR9Shy7p9L69pPrQI_0sPbTozuhWinrr5CJm-sRMrHFOuMdqe2f5Z3pfAyJ9c78JzaioFgDlf-nVUomdNtfrcj8Ub-wS1vTf5OBiGUGyID7H7K87YjVgUvFaEElrJJRsA45egB-4dNeexthcK_Ju3FXXMr-iVy6iz1alxHMiMQQ7I64jCjpXqgn45WnX2jkq2mGn59s5w3CxUz9Yzy_KDw-iwFtAFREFwF1IV4NXB3Q2pVdOoIQny4hADpv8=]
  • Amerigo Scientific. (n.d.). Solid-phase Peptide Synthesis Services. [https://www.amerigoscientific.com/solid-phase-peptide-synthesis-services.html]
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [https://www.mdpi.com/1420-3049/29/4/869]
  • Beilstein-Institut. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [https://www.beilstein-journals.org/bjoc/articles/10/119]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting Guide for 3-(3-Amino-4-propoxyphenyl)propanoic acid

Welcome to the Formulation & Physicochemical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(3-Amino-4-propoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Physicochemical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(3-Amino-4-propoxyphenyl)propanoic acid (C₁₂H₁₇NO₃, MW: 223.27 g/mol )[1].

This compound is an amphoteric molecule containing a basic primary amine, an acidic propanoic acid moiety, and a lipophilic propoxyphenyl tail. Its dual-ionizable nature and lipophilicity present unique hurdles in aqueous formulation. This guide will walk you through the causality behind its poor solubility and provide field-proven, self-validating protocols to overcome it.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is the aqueous solubility of this compound so low in neutral water?

A: The poor solubility is a direct consequence of its amphoteric nature. In neutral aqueous environments (typically between pH 4.5 and 6.0), the molecule exists primarily as a zwitterion —the amine is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻).

While ions generally increase water solubility, a zwitterion has a net charge of zero. This allows the molecules to pack tightly into a highly stable crystal lattice driven by strong intermolecular electrostatic interactions and hydrogen bonding[2]. The energy required to break this crystal lattice (lattice energy) exceeds the solvation energy provided by water, resulting in precipitation or failure to dissolve.

Q2: How can I use pH modification to increase solubility without degrading the compound?

A: You must exploit the molecule's pH-solubility profile, which follows a classic "U-shape." By shifting the pH away from the Isoelectric Point (pI), you force the molecule into a state with a net positive or net negative charge, disrupting the crystal lattice and increasing ion-dipole interactions with water.

  • Acidic Adjustment (pH < 3.0): The carboxylic acid becomes neutral (-COOH), and the amine remains protonated (-NH₃⁺). The molecule acts as a cation.

  • Basic Adjustment (pH > 8.0): The amine becomes neutral (-NH₂), and the carboxylic acid remains deprotonated (-COO⁻). The molecule acts as an anion.

Expert Insight: Do not simply adjust the pH of the solvent prior to adding the API. Because the API is amphoteric, it possesses intrinsic buffering capacity. As it dissolves, it will pull the bulk pH back toward its pI, causing sudden precipitation. You must actively titrate the suspension during the dissolution process to maintain the target pH.

Q3: If pH adjustment is restricted by my assay/formulation, what is the optimal excipient strategy?

A: Cyclodextrin (CD) complexation is the gold standard here. The propoxy-phenyl group is highly lipophilic and acts as an ideal "guest" for the hydrophobic cavity of β-cyclodextrins, a mechanism well-documented for other propanoic acid derivatives like ibuprofen[3].

For maximum efficacy, use Sulfobutylether-β-cyclodextrin (SBE-β-CD) combined with a mildly acidic environment.

  • The Causality: SBE-β-CD is a polyanionic excipient. If you lower the pH to ~3.0, the drug becomes cationic. The positively charged amine of the drug is electrostatically attracted to the negatively charged sulfobutyl arms of the cyclodextrin at the cavity entrance. This electrostatic "steering" guides the lipophilic propoxyphenyl tail directly into the hydrophobic cavity, creating a synergistic solubility enhancement (often >300-fold) that far exceeds simple hydrophobic inclusion[4].

Part 2: Data Presentation & Workflows

Quantitative Solubilization Matrix

The following table summarizes the expected solubility enhancements based on the physicochemical mechanisms discussed above.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementOptimal pH Range
Baseline (Water) Intrinsic Solubility (Zwitterion lattice)1x (Reference)~pI (approx. 4.5 - 6.0)
pH Adjustment (Acidic) Cation formation (-NH₃⁺)10x - 50x< 3.0
pH Adjustment (Basic) Anion formation (-COO⁻)10x - 50x> 8.0
HP-β-CD Complexation Hydrophobic cavity inclusion50x - 100xpH independent
SBE-β-CD + Low pH Inclusion + Electrostatic attraction200x - 300x< 3.0
System Workflows & Mechanistic Pathways

IonizationStates Cation Cationic State (Low pH) -NH3+ -COOH Zwitterion Zwitterionic State (pI) -NH3+ -COO- Cation->Zwitterion Increase pH (Deprotonate COOH) Zwitterion->Cation Decrease pH Anion Anionic State (High pH) -NH2 -COO- Zwitterion->Anion Increase pH (Deprotonate NH3+) Anion->Zwitterion Decrease pH

Caption: pH-dependent ionization states of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

SolubilityWorkflow Start Amphoteric API: 3-(3-Amino-4-propoxyphenyl)propanoic acid CheckpH 1. Evaluate Formulation pH Constraints Start->CheckpH Is_pI Must formulation pH remain near the Isoelectric Point (pI)? CheckpH->Is_pI AdjustpH Adjust pH < pKa1 (Cationic) or > pKa2 (Anionic) Is_pI->AdjustpH No (pH flexible) Cyclo 3. Cyclodextrin Complexation (HP-β-CD) Is_pI->Cyclo Yes (pH fixed) SaltForm 2. Salt Formation Screen (e.g., HCl, Mesylate, Sodium) AdjustpH->SaltForm Stabilize ionized state Synergy 4. Synergistic Approach (Low pH + SBE-β-CD) SaltForm->Synergy Insufficient solubility Cyclo->Synergy Further enhancement needed

Caption: Decision tree for troubleshooting the aqueous solubility of amphoteric APIs.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Phase-Solubility Study (Higuchi-Connors Method)

To empirically determine the optimal cyclodextrin concentration for your specific formulation, you must perform a phase-solubility study. This protocol is designed to be self-validating by ensuring equilibrium is genuinely reached.

Materials:

  • 3-(3-Amino-4-propoxyphenyl)propanoic acid (API)

  • SBE-β-CD or HP-β-CD

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • 0.45 µm PTFE syringe filters

Step-by-Step Procedure:

  • Preparation of CD Solutions: Prepare a series of aqueous cyclodextrin solutions ranging from 0 to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM) in a buffered medium (e.g., citrate buffer pH 3.0 for SBE-β-CD synergy).

  • API Addition: Add an excess amount of the API (an amount visibly greater than what can dissolve) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaking water bath at 25°C ± 0.5°C. Shake at 150 RPM for 72 hours. Self-Validation Step: To ensure equilibrium, prepare a duplicate 50 mM vial, heat it briefly to 40°C to force supersaturation, then cool it back to 25°C. If the final measured concentration matches the standard 50 mM vial, equilibrium is confirmed.

  • pH Verification: Open the vials and measure the pH. Adjust back to the target pH if the API's buffering capacity has shifted the baseline. If adjusted, shake for an additional 24 hours.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV.

  • Data Plotting: Plot the concentration of dissolved API (M) against the concentration of CD (M). A linear plot (A_L type) indicates a 1:1 stoichiometric inclusion complex.

Protocol B: In-Situ Salt Screening via pH Titration

If cyclodextrins are not viable, forming a stable salt is the next logical step.

Step-by-Step Procedure:

  • Slurry Preparation: Suspend 100 mg of the API in 2 mL of LC-MS grade water. The suspension will be cloudy.

  • Counterion Selection: Choose a strong acid (e.g., Hydrochloric acid, Methanesulfonic acid) to target the amine, or a strong base (e.g., Sodium hydroxide, Meglumine) to target the carboxylic acid.

  • Titration: Add the counterion solution dropwise (0.1 eq at a time) while stirring at 500 RPM.

  • Visual & pH Monitoring: Monitor the pH continuously. Record the pH at which the solution becomes completely clear (the critical solubilization pH).

  • Lyophilization: Once a clear solution is achieved (indicating complete salt formation in situ), freeze-dry the solution to isolate the solid salt.

  • Solid-State Verification: Analyze the isolated powder using X-Ray Powder Diffraction (XRPD) to ensure the salt is crystalline and not an amorphous dispersion, which could lead to physical instability over time.

References

  • Google Patents. "EP1570862A1 - Highly soluble binary cyclodextrin inclusion complexes." google.com.
  • MDPI. "Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic." mdpi.com. Available at:[Link]

  • Ovid. "Solubilization of ibuprofen with β-cyclodextrin derivatives: Energetic and structural studies." ovid.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-(3-Amino-4-propoxyphenyl)propanoic Acid During Storage

Welcome to the technical support center for 3-(3-Amino-4-propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3-Amino-4-propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research material.

Introduction to the Stability of 3-(3-Amino-4-propoxyphenyl)propanoic Acid

3-(3-Amino-4-propoxyphenyl)propanoic acid is a compound of interest in various research fields. Its structure, featuring an aromatic amine, a phenol ether, and a carboxylic acid moiety, presents specific stability challenges. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and activity during storage and experimentation. The primary degradation pathways for this molecule are anticipated to be oxidation of the aminophenol ring, hydrolysis of the ether linkage and propanoic acid side chain, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: My solid 3-(3-Amino-4-propoxyphenyl)propanoic acid has changed color (e.g., turned yellow or brown) during storage. What does this indicate?

A1: A change in color of the solid material is a strong indicator of oxidative degradation. The 3-amino-4-propoxyphenyl group is susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[1] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures. It is crucial to assess the purity of the material before use if a color change is observed.

Q2: What are the ideal storage conditions for solid 3-(3-Amino-4-propoxyphenyl)propanoic acid?

A2: To minimize degradation, the solid compound should be stored under the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber or opaque vials.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption, which can facilitate hydrolysis.

Q3: I've observed a loss of potency or unexpected results in my experiments. Could this be due to degradation of the compound in solution?

A3: Yes, degradation in solution is a common issue. In addition to oxidation, hydrolysis of the propanoic acid side chain or the ether linkage can occur, especially at non-neutral pH.[2][3][4] It is recommended to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at -80°C for long-term storage or 2-8°C for short-term use (up to 48 hours), protected from light, and purged with an inert gas.[1]

Q4: How can I check the purity of my 3-(3-Amino-4-propoxyphenyl)propanoic acid sample?

A4: The most effective way to assess the purity and detect degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] This technique can separate the parent compound from its impurities and degradation products, allowing for their quantification. A detailed protocol for developing such a method is provided in this guide.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues.

Visualizing the Troubleshooting Workflow

Caption: A workflow for troubleshooting the degradation of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Potential Degradation Pathways

The following diagram illustrates the likely chemical degradation pathways for 3-(3-Amino-4-propoxyphenyl)propanoic acid based on its chemical structure.

DegradationPathways Parent 3-(3-Amino-4-propoxyphenyl)propanoic acid Oxidation Oxidation (Quinone-imine formation, Polymerization) Parent->Oxidation O2, light, metal ions Hydrolysis_Ether Hydrolysis (Ether Cleavage) Parent->Hydrolysis_Ether H+/OH-, H2O Hydrolysis_Acid Hydrolysis (Side Chain Cleavage) Parent->Hydrolysis_Acid H+/OH-, H2O Photodegradation Photodegradation (Ring Opening, Radical Formation) Parent->Photodegradation UV/Vis light Thermal Thermal Degradation (Decarboxylation) Parent->Thermal High Temperature

Caption: Potential degradation pathways for 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying 3-(3-Amino-4-propoxyphenyl)propanoic acid from its potential degradation products.[5][6] The following is a general protocol for developing such a method.

Materials:

  • 3-(3-Amino-4-propoxyphenyl)propanoic acid reference standard

  • HPLC-grade acetonitrile, methanol, water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Method Development Steps:

  • Wavelength Selection: Dissolve a small amount of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) and scan its UV spectrum from 200-400 nm. Select a wavelength of maximum absorbance for detection.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Optimization:

    • Inject the reference standard and assess the peak shape and retention time.

    • Inject samples from the forced degradation study (Protocol 2) to see if the degradation products are well-separated from the parent peak.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a phosphate buffer), and flow rate to achieve optimal separation (resolution > 2 between all peaks).

Data Presentation:

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at λmax
Injection Vol. 10 µL
Protocol 2: Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products, which is crucial for developing a stability-indicating method.[7][8]

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[7]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.[7]

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours, protected from light.[1][9]

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil.

Analysis: Analyze all stressed samples using the developed HPLC method. The goal is to achieve 10-30% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, exposure time).

References

  • Guibault, G. G. (1966). Kinetics of the Enzymic Determination of Oxidizable Substrates by a New and Different Procedure. Analytical Chemistry, 38(4), 521-523.
  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 547(1), 41-50.
  • A. M. O'Connell, et al. (2015). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. Int. J. Electrochem. Sci., 10, 4567 - 4579.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Karacan, M. S., et al. (2015). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Journal of Applied Polymer Science, 132(21).
  • Gholivand, M. B., et al. (2007). Electrochemical Oxidation of Some Aminophenols in Various pHs. Bulletin of the Korean Chemical Society, 28(12), 2261-2267.
  • Elsellamia, L., et al. (2010). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Environmental Technology, 31(13), 1417-1422.
  • A Review of Stability Indicating Methods and Forced Degradation Studies. (2022).
  • Jepsen, H. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies. Pharmaceutical Technology, 29(2), 48-66.
  • BenchChem. (2026). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions. Technical Support Center.
  • LibreTexts. (2023).
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Singh, S., & Kumar, V. (2016).
  • Bertol, C. D., et al. (2005). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(3a), 479-485.
  • Roberts, J. E. (2014). Oxidative photodegradation of ocular tissues: Beneficial effects of filtering and exogenous antioxidants. Journal of Photochemistry and Photobiology B: Biology, 139, 51-64.
  • Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Goma, H., et al. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 21(4), 271-277.
  • Wang, H., et al. (2020). Efficient cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 22(12), 3927-3937.
  • Marszałł, M. P., & Szymańska, E. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 70(4), 651-657.
  • Bryan Research & Engineering, LLC. (2008).
  • Izmailov, D., et al. (2025). Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. International Journal of Molecular Sciences, 26(20), 15480.
  • Kumar, A., & Singh, R. (2013). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 5(12), 1234-1241.
  • Kim, H. J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 85, 117281.
  • Stanković, M., et al. (2024).
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131-137.
  • Zhou, S., et al. (2010). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
  • Zhang, Y., et al. (2025).
  • Brinker, C. J., & Scherer, G. W. (1985). Part H. Basic investigations on hydrolysis, condensation and densification H SOL-GEL TRANSITION IN SIMPLE SILICATES II *. Journal of Non-Crystalline Solids, 70(3), 301-322.
  • Theve, A., et al. (2025). Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers.

Sources

Troubleshooting

Optimizing reaction yield in 3-(3-Amino-4-propoxyphenyl)propanoic acid synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide to overcoming the common hurdles in the synthesis of 3-(3-Amino-4-propoxyphenyl)propanoic acid....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide to overcoming the common hurdles in the synthesis of 3-(3-Amino-4-propoxyphenyl)propanoic acid. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to empower you to optimize your reaction yields and achieve high product purity.

Technical Guide: Synthesis of 3-(3-Amino-4-propoxyphenyl)propanoic acid

The synthesis of this molecule typically involves a multi-step process, culminating in the selective reduction of a nitro group precursor. This final step is often the most challenging, as the reaction conditions must be carefully chosen to avoid affecting the carboxylic acid moiety. This guide is structured to address the most pressing questions and troubleshooting scenarios encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway for 3-(3-Amino-4-propoxyphenyl)propanoic acid?

A1: The most prevalent and logical synthetic route involves the preparation of an intermediate, 3-(4-propoxy-3-nitrophenyl)propanoic acid, followed by the selective reduction of the nitro group. This pathway is advantageous because the electron-withdrawing nitro group facilitates certain reactions and its subsequent reduction to an amine is a well-established transformation in organic synthesis.[1][2]

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Reduction Start 4-Hydroxyphenylpropanoic Acid Derivative Propoxylation Propoxylation (e.g., Williamson Ether Synthesis) Start->Propoxylation Nitration Nitration (e.g., HNO3/H2SO4) Propoxylation->Nitration Nitro_Intermediate 3-(4-propoxy-3-nitrophenyl) propanoic acid Nitration->Nitro_Intermediate Reduction Selective Nitro Group Reduction Nitro_Intermediate->Reduction Critical Step Final_Product 3-(3-Amino-4-propoxyphenyl) propanoic acid Reduction->Final_Product

Caption: General synthetic pathway for 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Q2: How can I effectively monitor the progress of the final reduction step?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between the nitro-intermediate (starting material) and the amino-product. For example, a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape. The product, being more polar due to the amino group, will have a lower Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the primary impurities I should be aware of?

A3: Besides unreacted starting material, potential impurities arise from side reactions during the reduction. These can include partially reduced intermediates (hydroxylamines, azo, or azoxy compounds) if the reduction is not driven to completion.[1] Over-reduction, though less common with selective reagents, could potentially affect the carboxylic acid group under harsh conditions.

Troubleshooting Guide: The Nitro-to-Amine Reduction

This section addresses specific issues that may arise during the critical reduction of 3-(4-propoxy-3-nitrophenyl)propanoic acid.

Problem 1: Low or No Yield of the Final Amine Product

  • Possible Cause A: Incomplete Reaction

    • How to Diagnose: A TLC plate shows a significant spot corresponding to the starting material (nitro compound) after the recommended reaction time.

    • Solution:

      • Extend Reaction Time: Continue monitoring the reaction by TLC every 30-60 minutes.

      • Increase Temperature: If the reaction is sluggish at room temperature, cautiously increase the heat as specified by the chosen reduction protocol.

      • Verify Reagent/Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. Use fresh, high-quality catalyst. If using a metal/acid system (e.g., Fe/HCl), ensure the metal is finely powdered and activated.

  • Possible Cause B: Improper Choice of Reducing Agent

    • How to Diagnose: The reaction yields a complex mixture of products, or the desired product is not formed despite the consumption of starting material.

    • Solution: The key is selecting a reagent known for its chemoselectivity—the ability to reduce the nitro group without affecting the carboxylic acid. Many reagents can achieve this under the right conditions.[1] A system of hydrazine glyoxylate with zinc or magnesium powder has been shown to be highly effective for selectively reducing aromatic nitro groups in the presence of carboxylic acids at room temperature.

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (H₂, Pd/C) H₂ (balloon or Parr shaker), Methanol/Ethanol, Room TempClean workup; high yields.[3]Catalyst can be expensive and pyrophoric; potential for catalyst poisoning.
Iron in Acid (Fe/HCl or Fe/NH₄Cl) Reflux in acidic aqueous solutionInexpensive and effective.[1][4]Requires strongly acidic conditions; workup can be tedious due to iron salts.
Tin(II) Chloride (SnCl₂) HCl, Ethanol, often requires heatingA classic and reliable method.[1]Generates tin waste; requires stoichiometric amounts of the reagent.
Hydrazine Glyoxylate with Zn or Mg Zinc or Magnesium powder, Room TempHighly selective for nitro groups in the presence of reducible groups like carboxylic acids; avoids expensive metals.Preparation of the reagent is an extra step.

Problem 2: The Reaction Stalls Before Completion

  • How to Diagnose: The reaction proceeds initially, as confirmed by TLC, but then stops, leaving a mixture of starting material and product that does not change over several hours.

  • Solution Workflow:

Troubleshooting_Stalled_Reaction Start Reaction Stalled Check_Method Which reduction method? Start->Check_Method Catalytic Catalytic Hydrogenation (e.g., Pd/C) Check_Method->Catalytic Catalytic Chemical Chemical Reductant (e.g., Fe, SnCl2) Check_Method->Chemical Chemical Catalyst_Poison Suspect Catalyst Poisoning or Deactivation Catalytic->Catalyst_Poison Reagent_Degrade Suspect Reagent Degradation or Insufficient Stoichiometry Chemical->Reagent_Degrade Action_Catalyst 1. Filter reaction mixture. 2. Add fresh catalyst. 3. Ensure solvent/reagents are pure. Catalyst_Poison->Action_Catalyst Solution Action_Chemical 1. Add fresh portion of reductant. 2. Verify quality of reductant. 3. Check pH if reaction is pH-dependent. Reagent_Degrade->Action_Chemical Solution

Caption: Decision workflow for troubleshooting a stalled reduction reaction.

Problem 3: Difficulty in Product Purification and Isolation

  • Possible Cause A: Emulsion during Workup

    • How to Diagnose: After quenching the reaction and performing a liquid-liquid extraction, the aqueous and organic layers fail to separate cleanly. This is common after metal/acid reductions.

    • Solution:

      • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove fine metal oxide particles.

      • Brine Wash: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

      • Patience: Allow the mixture to stand undisturbed for an extended period.

  • Possible Cause B: Product is Water-Soluble or an Emulsifying Agent

    • How to Diagnose: The product has amphiphilic character (both polar amine/acid groups and a nonpolar aryl ether tail), which can lead to poor partitioning between aqueous and organic layers.

    • Solution:

      • pH Adjustment: The key is to manipulate the charge state of the molecule. At its isoelectric point, the amino acid will exist as a zwitterion and have minimum solubility in organic solvents.

      • Acidic Extraction: To extract into an organic layer (like ethyl acetate), first acidify the aqueous layer with dilute HCl to protonate the amine (forming -NH₃⁺), making the overall molecule charged and preferentially water-soluble, which allows for washing away neutral organic impurities.

      • Basification and Extraction: Next, carefully basify the aqueous layer with a base like NaHCO₃ or Na₂CO₃ to a pH where the carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH₂). At this stage, the molecule may be extractable into a more polar organic solvent. Alternatively, careful adjustment to the isoelectric point will cause the product to precipitate, at which point it can be collected by filtration.

Experimental Protocol: Selective Reduction using Zn/Hydrazine Glyoxylate

This protocol is adapted from methodologies proven to be effective for the selective reduction of nitro groups in the presence of carboxylic acids.

1. Reagent Preparation:

  • Prepare hydrazine glyoxylate by carefully reacting glyoxylic acid with hydrazine hydrate in an appropriate solvent, following established literature procedures.

2. Reduction Reaction:

  • In a round-bottom flask, dissolve 3-(4-propoxy-3-nitrophenyl)propanoic acid (1.0 eq.) in a suitable solvent like methanol or ethanol.

  • Add zinc powder (approx. 3-5 eq.) to the solution.

  • Slowly add the prepared hydrazine glyoxylate solution (approx. 2-3 eq.) to the stirring suspension at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours at room temperature.

3. Workup and Isolation:

  • Once the starting material is consumed, filter the reaction mixture through a Celite® pad to remove the zinc powder and any inorganic salts.

  • Wash the filter cake with additional solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the crude residue in water and adjust the pH carefully to the isoelectric point to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-Amino-4-propoxyphenyl)propanoic acid.

References

  • Title: A new reagent for selective reduction of nitro group Source: Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry URL: [Link]

  • Source: Google Patents (EP0347136A2)
  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Recent Advances in Decarboxylative Nitration of Carboxylic Acids Source: Chemical Review and Letters URL: [Link]

  • Title: Synthesis of 3-(2-nitrophenyl)propionic acid Source: PrepChem.com URL: [Link]

  • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(3-Amino-4-propoxyphenyl)propanoic acid

Welcome to the technical support center for the crystallization of 3-(3-Amino-4-propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-(3-Amino-4-propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the crystallization of this compound. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to equip you with the knowledge to optimize your crystallization processes, enhance purity, and ensure the desired solid-state properties of your final product.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-(3-Amino-4-propoxyphenyl)propanoic acid, offering potential causes and actionable solutions.

Issue 1: Poor Crystal Formation or Oiling Out

Symptom: Instead of forming solid crystals, the compound separates as an oil or fails to precipitate from the solution.

Potential Causes:

  • High Impurity Levels: The presence of impurities can disrupt the crystal lattice formation, leading to an oily or amorphous precipitate.[1][2]

  • Inappropriate Solvent System: The chosen solvent may have too high or too low of a solvating power for the compound at the crystallization temperature.[2]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels that favor the formation of an amorphous oil over an ordered crystalline solid.

  • Incorrect pH: The solubility of an amphoteric molecule like 3-(3-Amino-4-propoxyphenyl)propanoic acid is highly dependent on the pH of the solution.

Solutions:

Solution Mechanism of Action Experimental Protocol
1. Solvent Screening Optimizing the solvent system is crucial for controlling nucleation and crystal growth.[2] A good solvent will dissolve the compound at a higher temperature and allow for controlled precipitation upon cooling.1. Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).2. Dissolve a small amount of the crude material in each solvent at an elevated temperature to determine solubility.3. Allow the solutions to cool slowly to room temperature and then to 0-4 °C.4. Observe the quality of the crystals formed.
2. Controlled Cooling Slow cooling allows the molecules to orient themselves correctly into a crystal lattice, preventing the rapid crash-out that leads to oiling.1. After dissolving the compound at an elevated temperature, reduce the heat source and allow the solution to cool to room temperature over several hours.2. For further crystallization, transfer the flask to a refrigerated bath, ensuring a slow and gradual temperature decrease.
3. pH Adjustment Adjusting the pH to the isoelectric point of the molecule will minimize its solubility and promote crystallization.1. Dissolve the crude material in an appropriate solvent.2. Slowly add a dilute acid or base while monitoring the pH.3. Observe the pH at which precipitation begins and optimize around this point to achieve maximum yield and purity.
4. Seeding Introducing a small amount of pure crystalline material can provide a template for crystal growth, overcoming the kinetic barrier to nucleation.1. Prepare a supersaturated solution of the compound.2. Add a few seed crystals of pure 3-(3-Amino-4-propoxyphenyl)propanoic acid.3. Allow the solution to stand undisturbed as crystals grow.
Issue 2: Low Purity of the Crystalline Product

Symptom: Analytical tests (e.g., HPLC, GC) of the crystallized product show the presence of significant impurities.

Potential Causes:

  • Co-crystallization of Impurities: Structurally similar impurities can be incorporated into the crystal lattice of the desired compound.[3]

  • Incomplete Removal of Starting Materials or By-products: Residual reactants or side-products from the synthesis may persist through the crystallization process.[2]

  • Residual Solvents: Solvents used in the reaction or crystallization may become trapped within the crystal structure.[4][5]

Solutions:

Solution Mechanism of Action Experimental Protocol
1. Recrystallization This is a classic purification technique that relies on the differential solubility of the compound and impurities in a given solvent.1. Dissolve the impure crystals in a minimum amount of a suitable hot solvent.2. Filter the hot solution to remove any insoluble impurities.3. Allow the solution to cool slowly and undisturbed to form pure crystals.4. Collect the crystals by filtration and wash with a small amount of cold solvent.
2. Activated Carbon Treatment Activated carbon can adsorb colored and high molecular weight impurities from the solution before crystallization.1. Dissolve the crude material in a suitable solvent.2. Add a small amount of activated carbon (typically 1-2% w/w).3. Heat the mixture for a short period (15-30 minutes).4. Filter the hot solution through celite to remove the carbon.5. Proceed with crystallization.
3. Analysis and Control of Residual Solvents Identifying and quantifying residual solvents is crucial for product quality and safety.[6][7]1. Utilize Gas Chromatography (GC) with a headspace sampler to identify and quantify residual solvents according to USP <467> guidelines.[5]2. Optimize the drying process (e.g., vacuum oven temperature and duration) to effectively remove trapped solvents.
Issue 3: Polymorphism - Formation of an Undesired Crystal Form

Symptom: The crystallized product exhibits different physical properties (e.g., melting point, solubility, XRD pattern) than expected, indicating the formation of a different polymorph.

Potential Causes:

  • Solvent Effects: The choice of solvent can significantly influence which polymorphic form crystallizes.[2]

  • Temperature and Cooling Rate: Different polymorphs can be favored at different temperatures and cooling rates.[8]

  • Presence of Impurities: Certain impurities can inhibit the formation of one polymorph while promoting another.[9]

Solutions:

Solution Mechanism of Action Experimental Protocol
1. Polymorph Screening A systematic study of crystallization conditions is necessary to identify and selectively produce the desired polymorph.1. Crystallize the compound from a wide variety of solvents and solvent mixtures.2. Vary the crystallization temperature, cooling rate, and agitation.3. Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphic forms.
2. Slurry Conversion Slurrying a mixture of polymorphs in a suitable solvent will eventually lead to the conversion of the less stable forms to the most stable one.1. Suspend the polymorphic mixture in a solvent where the compound has slight solubility.2. Stir the slurry at a constant temperature for an extended period (hours to days).3. Isolate the solid and analyze its polymorphic form.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in 3-(3-Amino-4-propoxyphenyl)propanoic acid synthesis?

A1: Based on common synthetic routes, potential impurities can include starting materials, intermediates, and by-products. For instance, in a typical synthesis involving the reduction of a nitro group and etherification, you might encounter:

  • 3-Nitro-4-propoxyphenyl)propanoic acid: An unreacted intermediate from the reduction step.[10]

  • Starting materials: Such as 3-amino-4-hydroxyphenylpropanoic acid or the propoxylating agent.

  • By-products of side reactions: These can vary depending on the specific synthetic pathway employed.

Q2: How can I identify and quantify impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is the primary method for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile impurities and residual solvents.[11][12] A flame ionization detector (FID) is commonly used for quantification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the qualitative identification of functional groups present in impurities.[13]

Q3: What is the impact of polymorphism on drug development?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a profound impact on the properties of an active pharmaceutical ingredient (API).[2][14] Different polymorphs can exhibit variations in:

  • Solubility and Dissolution Rate: This can directly affect the bioavailability of the drug.

  • Stability: One polymorph may be more chemically or physically stable than another.

  • Mechanical Properties: Properties like tabletability can differ between polymorphs. Therefore, controlling the polymorphic form is a critical aspect of pharmaceutical manufacturing.[1]

Q4: Are there any specific safety precautions I should take when working with 3-(3-Amino-4-propoxyphenyl)propanoic acid and its solvents?

A4: Yes, always follow standard laboratory safety procedures. This includes:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 3-(3-Amino-4-propoxyphenyl)propanoic acid and all solvents used for specific handling and disposal information.

  • Solvent Classification: Be aware of the classification of residual solvents (Class 1, 2, or 3) based on their toxicity, and aim to use less hazardous solvents whenever possible.[5][6]

III. Visualized Workflows

Troubleshooting Crystallization Failure

G start Crystallization Attempt oiling_out Product Oils Out or No Precipitation start->oiling_out low_purity Crystals Form with Low Purity start->low_purity wrong_polymorph Undesired Polymorph Forms start->wrong_polymorph solvent_screen Solvent Screening oiling_out->solvent_screen Inappropriate Solvent? slow_cooling Slower Cooling Rate oiling_out->slow_cooling Cooling Too Fast? ph_adjust pH Adjustment oiling_out->ph_adjust Incorrect pH? seeding Seeding oiling_out->seeding Nucleation Issue? recrystallize Recrystallization low_purity->recrystallize Co-crystallized Impurities? carbon_treat Activated Carbon Treatment low_purity->carbon_treat Colored/Large Impurities? solvent_analysis Residual Solvent Analysis low_purity->solvent_analysis Trapped Solvents? polymorph_screen Polymorph Screening wrong_polymorph->polymorph_screen Solvent/Temp Effect? slurry Slurry Conversion wrong_polymorph->slurry Metastable Form? end_success Pure Crystalline Product solvent_screen->end_success slow_cooling->end_success ph_adjust->end_success seeding->end_success recrystallize->end_success carbon_treat->end_success solvent_analysis->end_success polymorph_screen->end_success slurry->end_success G start Crude Product analysis Impurity Profiling (HPLC, GC, NMR) start->analysis impurity_id Identify Impurity Structures & Levels analysis->impurity_id decision Impurity Type? impurity_id->decision starting_material Unreacted Starting Material / Intermediate decision->starting_material Starting Material byproduct Process-Related By-product decision->byproduct By-product solvent Residual Solvent decision->solvent Solvent recrystallization Recrystallization starting_material->recrystallization byproduct->recrystallization chromatography Preparative Chromatography byproduct->chromatography drying Optimized Drying (Vacuum Oven) solvent->drying end_product Purified Crystalline Product recrystallization->end_product chromatography->end_product drying->end_product

Caption: Workflow for identifying and removing different types of impurities.

IV. References

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Available at:

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at:

  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. Available at:

  • Pharmaceutical Crystallization in drug development - Syrris. Available at:

  • Quantifying residual solvents in active pharmaceutical ingredients - Magritek. Available at:

  • Residual Solvent Analysis of Pharmaceutical Products - Agilent. Available at:

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing). Available at:

  • Guidance for Industry Residual Solvents in Drug Products Marketed in the United States - FDA. Available at:

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. Available at:

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Available at:

  • Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics. Available at:

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky X-Ray Crystallography Facility. Available at:

  • Test of Propionic Acid. Available at:

  • A Comparative Guide to Analytical Methods for Propionic Anhydride Quantification - Benchchem. Available at:

  • Determination of propionic acid and its salts in food by gas chromatography. Available at:

  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed. Available at:

  • 3-(3-Amino-4-propoxyphenyl)propanoic acid | Sigma-Aldrich. Available at:

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for 3-(3-Amino-4-propoxyphenyl)propanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 3-(3-Amino-4-propoxyphenyl)propanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 3-(3-Amino-4-propoxyphenyl)propanoic acid .

Because this target analyte is an amphoteric molecule—possessing both a basic amine group and an acidic propanoic acid moiety—it is highly susceptible to ionization fluctuations, solvent impurities, and biological matrix interferences. This guide provides field-proven diagnostic logic, troubleshooting FAQs, and self-validating protocols to systematically eliminate background noise and maximize your Signal-to-Noise (S/N) ratio.

Diagnostic Logic: Isolating Background Noise

Before adjusting instrument parameters, you must determine whether the background noise is systemic (constant) or localized (chromatographic). Use the diagnostic workflow below to isolate the root cause.

DiagnosticLogic Start High Background Noise Observed in LC-MS Q1 Is the noise constant across the gradient? Start->Q1 Yes Yes (Systemic) Q1->Yes No No (Localized) Q1->No Source Investigate ESI Source & Mobile Phase Yes->Source Matrix Investigate Matrix Effects & Carryover No->Matrix Action1 Flush with LC-MS Grade Solvents Source->Action1 Action2 Clean ESI Capillary Source->Action2 Action3 Implement SPE Cleanup Matrix->Action3 Action4 Optimize Column Wash Matrix->Action4

Diagnostic logical workflow for isolating background noise sources in LC-MS.

Troubleshooting Guides & FAQs

Q: Why am I observing a constant, high baseline noise level (~10⁶ intensity) across the entire gradient in ESI+ mode? A: Constant noise across a gradient usually points to mobile phase contamination, solvent clustering, or a fouled electrospray ionization (ESI) source[1]. Because 3-(3-Amino-4-propoxyphenyl)propanoic acid contains a primary/secondary amine, it is highly sensitive to trace basic impurities or alkali metals (Na⁺, K⁺) in low-grade solvents that form continuous background adducts. To resolve this, ensure you are using strictly LC-MS grade solvents and limit buffer salts (like ammonium formate) to <10 mM to prevent salt-induced baseline elevation[2].

Q: The background noise spikes and the analyte signal is severely suppressed between 2.0 and 4.0 minutes in my plasma samples. What causes this? A: This localized noise and signal suppression is the hallmark of the "matrix effect," specifically driven by endogenous phospholipids (e.g., glycerophosphocholines)[3]. Phospholipids co-extract during standard protein precipitation and often co-elute with hydrophobic moieties like the propoxy group of your analyte[4]. In the ESI source, these highly surface-active molecules compete with the analyte for the limited charge on the droplet surface, leading to severe matrix ionization suppression and erratic baseline noise. You must upgrade your sample preparation to include phospholipid depletion.

Q: Can column bleed mimic background noise or cause "ghost peaks"? A: Yes. What appears as electronic noise or detector instability often originates from the method structure itself[5]. Furthermore, mixed-mode or reversed-phase columns subjected to high pH or aggressive gradients can shed stationary phase fragments (e.g., silicate oligomers). This column bleed presents as a continuous high background or a series of unexpected peaks, particularly in negative ionization (ESI-) mode[6].

Quantitative Data & Optimization Parameters

Optimizing your mobile phase and sample preparation is the most effective way of circumventing ion suppression and background noise[3].

Table 1: Mobile Phase Additive Optimization for Amphoteric Analytes

Explanation of Causality: Additives dictate the ionization efficiency of the zwitterionic target in the ESI droplet.

AdditiveConcentrationESI ModeImpact on S/N RatioMechanistic Causality
Formic Acid 0.1% (v/v)Positive (+)High Promotes amine protonation; volatile nature leaves minimal source residue.
Ammonium Formate 5 mMPos/Neg (+/-)Moderate Buffers pH to stabilize the zwitterion; however, >10 mM causes ion suppression.
Trifluoroacetic Acid 0.05% (v/v)Positive (+)Low Strong ion-pairing agent; severely suppresses ESI signal by forming neutral complexes.
Table 2: Matrix Effect Reduction Strategies Comparison

Explanation of Causality: Removing charge-competing lipids directly lowers background noise.

Sample Prep TechniquePhospholipid RemovalAnalyte RecoveryResulting Background Noise
Protein Precipitation (PPT)< 5%85 - 95%High (Severe Ion Suppression)
Liquid-Liquid Extraction (LLE)40 - 60%70 - 80%Moderate
Solid-Phase Extraction (SPE)> 90%80 - 90%Low
HybridSPE (Phospholipid Depletion)> 95%85 - 95%Very Low

Experimental Workflows & Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. By comparing the S/N ratio of a post-extraction spiked blank against a neat solvent standard, you can mathematically validate the reduction of matrix-induced noise[7].

SamplePrep Plasma Biological Sample (Plasma/Serum) PPT Protein Precipitation (Add Organic Solvent) Plasma->PPT Split Cleanup Strategy PPT->Split Standard Direct Injection (Standard) Split->Standard SPE Phospholipid Depletion (HybridSPE) Split->SPE Outcome1 High Ion Suppression Elevated Noise Standard->Outcome1 Outcome2 Clean Extract High S/N Ratio SPE->Outcome2

Experimental workflow comparing standard precipitation vs. phospholipid depletion.

Protocol 1: Phospholipid Depletion Workflow (Self-Validating)

Standard protein precipitation leaves phospholipids that foul the MS source[4]. Use this protocol to isolate 3-(3-Amino-4-propoxyphenyl)propanoic acid from plasma matrices.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well HybridSPE or Ostro plate.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile (LC-MS grade). Causality: The acidic organic solvent denatures binding proteins and ensures the amine group of the analyte remains protonated and soluble.

  • Agitation: Mix via draw-dispense pipetting or orbital shaking for 3 minutes to ensure complete protein crash.

  • Filtration/Depletion: Apply a vacuum (15 inHg) for 5 minutes. The proprietary stationary phase (e.g., Zirconia-coated silica) selectively binds the phosphate moiety of endogenous phospholipids, allowing the target analyte to pass through.

  • Validation Step: Inject the eluate into the LC-MS. Calculate the Matrix Factor (MF) by dividing the peak area of the analyte in the extracted matrix by the peak area of the analyte in neat solvent. An MF between 0.85 and 1.15 indicates successful noise and suppression elimination.

Protocol 2: LC-MS System Passivation and ESI Cleaning

If high baseline noise persists in neat solvent injections, the flow path or ESI source is contaminated.

Step-by-Step Methodology:

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from aggressive wash solvents.

  • System Flush: Flush the LC flow lines with a highly organic wash mixture (Isopropanol:Acetonitrile:Methanol:Water 1:1:1:1 with 0.1% Formic Acid) at 0.5 mL/min for 2 hours. Causality: Isopropanol breaks down hydrophobic lipid buildup, while the acidic aqueous component dissolves precipitated salts.

  • Source Cleaning: Vent the mass spectrometer. Remove the ESI capillary and corona needle. Sonicate the capillary in 50:50 Methanol:Water for 15 minutes, followed by 100% Methanol for 10 minutes.

  • Re-equilibration: Reinstall the components, attach the column, and equilibrate with your starting mobile phase for 30 column volumes before injecting samples.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International (chromatographyonline.com) 3

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone 4

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom 7

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: Sigma-Aldrich

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Source: Separation Science5

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: LCGC (chromatographyonline.com) 1

  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids Source: Sigma-Aldrich

  • Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed Source: Waters Corporation 6

  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters Source: LCGC (chromatographyonline.com) 2

Sources

Optimization

Technical Support Center: Stabilization of 3-(3-Amino-4-propoxyphenyl)propanoic Acid in Aqueous Buffers

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely aware that working with electron-rich aromatic amines presents significant stability challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely aware that working with electron-rich aromatic amines presents significant stability challenges.

3-(3-Amino-4-propoxyphenyl)propanoic acid contains an aniline moiety coupled with an ortho-propoxy group. This ether linkage acts as a strong electron-donating group (EDG), drastically increasing the electron density on the aromatic ring. While this is useful for specific binding affinities, it lowers the molecule's oxidation potential, making it highly susceptible to rapid degradation in aqueous buffers.

This guide is designed to synthesize mechanistic theory with field-proven methodologies, providing you with a self-validating framework to troubleshoot and prevent oxidative degradation in your assays.

Section 1: Troubleshooting & FAQs

Q: Why does my buffer solution containing 3-(3-Amino-4-propoxyphenyl)propanoic acid turn pink or brown over time? A: The discoloration is a visual indicator of oxidative degradation. In the presence of dissolved oxygen and trace transition metals, the electron-rich amine undergoes a one-electron oxidation to form a radical cation. This intermediate rapidly deprotonates and further oxidizes into a highly conjugated quinone imine[1][2]. These quinone imines act as chromophores (causing the pink/brown color) and readily polymerize into insoluble aggregates, which will ruin quantitative assays and alter the pharmacological profile of your sample[3].

Q: I added EDTA to prevent metal-catalyzed oxidation, but degradation still occurred. Why? A: While EDTA is a standard chelator used to sequester trace metals like Cu²⁺ and Fe³⁺, relying on it exclusively is a common pitfall. If iron is present in your buffer (often introduced via lower-grade salts or glassware), the resulting Iron-EDTA complex remains redox-active. Counterintuitively, this complex can accelerate the formation of hydroxyl radicals via Fenton-like reactions[4]. To establish a self-validating protective system, EDTA must always be paired with a reducing agent to neutralize any radicals generated by sequestered metals.

Q: Which reducing agents are most effective for this specific aniline derivative? A: A dual-antioxidant system utilizing Tris(2-carboxyethyl)phosphine (TCEP) and Ascorbic Acid provides the most robust protection. Ascorbic acid acts as a rapid, sacrificial scavenger of reactive oxygen species (ROS). TCEP is a powerful, non-thiol reducing agent that chemically reduces early-stage oxidized amine intermediates back to the parent compound. Unlike traditional thiols (e.g., DTT), TCEP remains highly stable over a broad pH range and does not auto-oxidize rapidly in the presence of transition metals[5].

Q: How does pH affect the stability of this compound? A: The oxidation rate of aromatic amines is strictly pH-dependent. At physiological or basic pH, the amine group is fully deprotonated, leaving its lone pair of electrons available to initiate electron transfer[6]. Lowering the pH protonates the amine (-NH₃⁺), which drastically increases the oxidation potential and stabilizes the molecule. However, because 3-(3-Amino-4-propoxyphenyl)propanoic acid also contains a carboxylic acid group (pKa ~4.5), lowering the pH too much will cause the molecule to precipitate. A balanced pH of 5.5 to 6.0 is the optimal compromise for maintaining both aqueous solubility and oxidative stability.

Section 2: Quantitative Data & Reagent Selection

To assist in formulating your buffer, the table below quantifies the relative efficacy of various stabilization strategies based on standard degradation kinetics for electron-rich anilines.

Reagent / ConditionPrimary Mechanism of ActionEstimated Half-Life (t½) Extension*Potential Drawbacks
Baseline (No Protection) N/A2 - 4 hours Rapid formation of quinone imines.
EDTA (1.0 mM) Chelates trace transition metals (Fe, Cu)~12 hours Fe-EDTA complexes can still generate hydroxyl radicals[4].
Ascorbic Acid (1.0 mM) Sacrificial antioxidant; scavenges ROS~24 hours Oxidizes over time; requires continuous replenishment.
TCEP (2.0 mM) Reduces oxidized intermediates~48 hours Can alter buffer pH if not pre-neutralized.
Argon Sparging Displaces dissolved oxygen~36 hours Requires specialized gas lines and sealed vessels.
Synergistic System (Argon + EDTA + TCEP + Ascorbate)Multi-pathway inhibition and reduction> 96 hours Requires strict adherence to the preparation workflow.

*Estimated t½ at room temperature (25°C) in 50 mM Phosphate Buffer (pH 7.4) under ambient light.

Section 3: Buffer Formulation Workflow

The logical relationship between the degradation triggers and our preventative workflow is mapped below. Each step is designed to eliminate a specific variable in the oxidation cascade.

G A 1. Deionized Water (Start) B 2. Argon Sparging (30 mins) A->B Remove O2 C 3. Add 1 mM EDTA (Metal Chelation) B->C Sequester Fe/Cu D 4. Add 2 mM TCEP + 1 mM Ascorbate C->D Reducing Environment E 5. Adjust pH to 6.0 (Minimize Deprotonation) D->E Optimize Stability F 6. Dissolve API (Target Molecule) E->F Final Formulation

Workflow for formulating oxidation-resistant buffer systems for aromatic amines.

Section 4: Validated Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. If the solution remains colorless after 48 hours, the protocol has been executed successfully.

Objective: Prepare a 10 mM stock of 3-(3-Amino-4-propoxyphenyl)propanoic acid that remains stable for >96 hours.

Step 1: Solvent Degassing Measure 100 mL of ultrapure water (18.2 MΩ·cm). Sparge with high-purity Argon gas for 30 minutes using a submerged glass frit. Causality: Displacing dissolved oxygen prevents the initial electron transfer required for radical cation formation.

Step 2: Chelator Addition Add EDTA disodium salt to a final concentration of 1.0 mM. Causality: Sequesters trace transition metals introduced from glassware or raw materials, preventing them from acting as redox catalysts.

Step 3: Antioxidant Supplementation Add TCEP hydrochloride (2.0 mM) and L-ascorbic acid (1.0 mM). Causality: Ascorbate acts as a primary ROS scavenger. TCEP ensures that any transiently formed quinone imines are immediately reduced back to the parent amine[5].

Step 4: pH Optimization Carefully adjust the buffer to pH 6.0 using degassed 0.1 M HCl or NaOH. Causality: A slightly acidic pH ensures partial protonation of the aniline nitrogen, increasing its oxidation potential[6], while keeping the propanoic acid moiety deprotonated to maintain aqueous solubility.

Step 5: API Dissolution Add 3-(3-Amino-4-propoxyphenyl)propanoic acid to achieve a 10 mM concentration. Stir gently under an Argon blanket until fully dissolved.

Step 6: Storage & Validation Filter sterilize (0.22 µm) the solution into amber glass vials. Causality: Amber glass prevents photo-oxidation initiated by ambient UV/visible light. Store at 4°C. Validation Check: Inspect visually before use; any pink/brown tint indicates a failure in the deoxygenation or antioxidant cascade.

References
  • Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites Analytical Chemistry - ACS Publications URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions PMC - National Institutes of Health URL:[Link]

  • Oxidation of substituted anilines by horseradish peroxidase compound I Canadian Science Publishing URL:[Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Semantic Scholar URL:[Link]

  • Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectral Validation of 3-(3-Amino-4-propoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous structural confirmation of a new chemical entity is a cornerstone of regulatory submission a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a new chemical entity is a cornerstone of regulatory submission and a prerequisite for further investigation. This guide provides an in-depth, technical comparison and validation workflow for the nuclear magnetic resonance (NMR) spectra of 3-(3-Amino-4-propoxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry. As Senior Application Scientists, our goal is to present not just a protocol, but a self-validating system rooted in scientific integrity and field-proven insights.

The Imperative of Spectral Validation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, specifically ¹H and ¹³C nuclei, allowing for the precise mapping of a molecule's architecture. However, the acquisition of a spectrum is merely the first step. A rigorous validation process is essential to ensure the identity, purity, and structural integrity of the compound . This process is guided by principles laid out by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8][9]

This guide will dissect the predicted ¹H and ¹³C NMR spectra of 3-(3-Amino-4-propoxyphenyl)propanoic acid, compare it with plausible alternatives and potential impurities, and discuss complementary analytical techniques for a holistic validation approach.

Predicted NMR Spectra of 3-(3-Amino-4-propoxyphenyl)propanoic Acid

To establish a baseline for validation, we first turn to predictive models for the ¹H and ¹³C NMR spectra of our target molecule. These predictions are generated using computational algorithms that consider the chemical environment of each nucleus.

Molecular Structure:

Caption: Chemical structure of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H (Carboxylic Acid)~12.0Singlet (broad)1H
H (Aromatic)6.5 - 7.0Multiplet3H
H (Propoxy -OCH₂-)~3.9Triplet2H
H (Propanoic -CH₂-)~2.8Triplet2H
H (Propanoic -CH₂-)~2.5Triplet2H
H (Propoxy -CH₂-)~1.7Sextet2H
H (Propoxy -CH₃)~1.0Triplet3H
H (Amino -NH₂)~3.5Singlet (broad)2H

Causality behind Predicted Shifts:

  • Aromatic Protons (6.5 - 7.0 ppm): The protons on the benzene ring are in the deshielded region due to the ring current effect. The electron-donating amino (-NH₂) and propoxy (-OPr) groups will cause upfield shifts (to lower ppm) for the ortho and para protons relative to benzene (7.3 ppm).[10][11]

  • Carboxylic Acid Proton (~12.0 ppm): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift.[1]

  • Propoxy -OCH₂- Protons (~3.9 ppm): These protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift.[12]

  • Propanoic Acid -CH₂- Protons (~2.5-2.8 ppm): The two methylene groups of the propanoic acid side chain will appear as triplets. The one closer to the aromatic ring will be slightly more deshielded.

  • Propoxy -CH₂- and -CH₃ Protons (~1.0-1.7 ppm): These aliphatic protons are in the more shielded region of the spectrum. The multiplicity (sextet and triplet) is determined by the number of neighboring protons (n+1 rule).[1]

  • Amino -NH₂ Protons (~3.5 ppm): The chemical shift of amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C (Carboxylic Acid C=O)~175
C (Aromatic C-O)~145
C (Aromatic C-N)~138
C (Aromatic C-C)~130
C (Aromatic CH)~115 - 120
C (Propoxy -OCH₂-)~70
C (Propanoic -CH₂-)~35
C (Propanoic -CH₂-)~30
C (Propoxy -CH₂-)~22
C (Propoxy -CH₃)~10

Causality behind Predicted Shifts:

  • Carbonyl Carbon (~175 ppm): The carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another.[13][14][15]

  • Aromatic Carbons (115 - 150 ppm): The carbons of the benzene ring resonate in this region. The carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are the most deshielded.[15][16]

  • Propoxy -OCH₂- Carbon (~70 ppm): This carbon is deshielded due to its direct attachment to the electronegative oxygen atom.

  • Aliphatic Carbons (10 - 35 ppm): The remaining carbons of the propoxy and propanoic acid side chains are in the shielded, upfield region of the spectrum.[13][14][15]

The Validation Workflow: A Self-Validating System

A robust validation of the NMR spectra involves a multi-faceted approach that goes beyond simple comparison with predicted data.

NMR_Validation_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Confirmation & Purity A1 Sample Preparation A2 1D NMR Acquisition (¹H, ¹³C) A1->A2 A3 2D NMR Acquisition (COSY, HSQC, HMBC) A2->A3 B1 Chemical Shift Analysis A3->B1 B2 Integration Analysis B1->B2 B3 Coupling Constant Analysis B1->B3 B4 2D Correlation Analysis B1->B4 C1 Comparison with Predicted Spectra B4->C1 C2 Identification of Impurities C1->C2 C3 Orthogonal Technique Comparison (MS, HPLC) C1->C3

Caption: A workflow for the comprehensive validation of NMR spectra.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Amino-4-propoxyphenyl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

    • COSY: Identifies proton-proton couplings, revealing which protons are neighbors.

    • HSQC: Correlates directly bonded proton and carbon atoms.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

Data Analysis and Interpretation

A thorough analysis of the acquired spectra is the core of the validation process.

  • Chemical Shift Verification: Compare the experimentally observed chemical shifts with the predicted values. Minor deviations are expected due to solvent effects and the limitations of prediction algorithms.

  • Integration Consistency: The integral of each peak in the ¹H NMR spectrum should be proportional to the number of protons it represents. Verify that the integration ratios match the expected proton count for each functional group.

  • Multiplicity and Coupling Constants: The splitting pattern (multiplicity) of each signal in the ¹H NMR spectrum must be consistent with the number of adjacent protons. The coupling constants (J-values) should be consistent for coupled protons.

  • 2D NMR Correlation: The cross-peaks in the 2D NMR spectra must confirm the connectivity of the molecule. For instance, the HSQC spectrum should show a correlation between the propoxy -OCH₂- protons and the corresponding carbon.

Comparison with Alternatives and Impurities

A key aspect of validation is to demonstrate that the observed spectrum is unique to the target molecule and not an isomer or a related impurity.

Isomeric Differentiation

Consider a potential isomer, such as 3-(4-Amino-3-propoxyphenyl)propanoic acid. While the number and types of protons and carbons would be the same, their chemical environments, and thus their chemical shifts and coupling patterns in the aromatic region, would differ significantly. The distinct substitution pattern on the aromatic ring would lead to a different set of coupling constants between the aromatic protons.

Identification of Potential Impurities

Impurities can arise from the synthetic route. For example, starting materials or by-products from the synthesis of 3-(3-Amino-4-propoxyphenyl)propanoic acid could be present. A potential impurity could be the corresponding ethyl ester if ethanol was used as a solvent during synthesis. This would be readily identifiable by the presence of a quartet and a triplet characteristic of an ethyl group in the ¹H NMR spectrum, and additional signals in the ¹³C NMR spectrum.

Orthogonal Analytical Techniques for Comprehensive Validation

While NMR is a powerful tool, relying on a single analytical technique is not best practice.[1] Orthogonal methods, which rely on different chemical or physical principles, provide a more robust validation.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.[4][17]Confirms the elemental composition and molecular formula, complementing the structural information from NMR.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the sample and can be used for quantification.Provides a quantitative measure of purity, while NMR gives a qualitative and semi-quantitative assessment of purity through the detection of impurity signals.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H).Confirms the functional groups identified through NMR chemical shifts.

digraph "Orthogonal_Validation" {
graph [splines=true, overlap=false];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

NMR [label="NMR Spectroscopy\n(Structure, Connectivity)"]; MS [label="Mass Spectrometry\n(Molecular Weight, Formula)"]; HPLC [label="HPLC\n(Purity, Quantification)"]; IR [label="IR Spectroscopy\n(Functional Groups)"]; Molecule [label="3-(3-Amino-4-propoxyphenyl)propanoic acid\n(Validated Structure & Purity)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMR -> Molecule; MS -> Molecule; HPLC -> Molecule; IR -> Molecule; }

Caption: A multi-technique approach for robust analytical validation.

Conclusion

The validation of the NMR spectra of 3-(3-Amino-4-propoxyphenyl)propanoic acid is a systematic process that combines predictive tools, high-quality experimental data, and a thorough understanding of spectroscopic principles. By following a self-validating workflow that includes careful data acquisition, detailed spectral analysis, comparison with potential alternatives, and the use of orthogonal analytical techniques, researchers can ensure the structural integrity and purity of their compound with a high degree of confidence. This rigorous approach is not merely a procedural formality but a fundamental requirement for advancing drug development programs and ensuring the quality and safety of potential new medicines.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]

  • Fiehn, O. Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of propanoic acid. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Balogh, M. P. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]

  • Scribd. ICH Validation analitcs methods. [Link]

  • National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • SpectraBase. Propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Cistola, D. P., et al. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(2), 237-243. [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. [Link]

  • SpectraBase. Propionic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Biological Magnetic Resonance Bank. bmse000179 Propionic Acid at BMRB. [Link]

  • International Council for Harmonisation. (2022). The ICH Revision of Q2(R2) draft Guideline reaches Step 2 of the ICH process. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Reddit. (2020). 1H NMR spectrum : r/chemhelp. [Link]

  • NodePit. HNMR Prediction. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

  • Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Colorado State University. CASCADE. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • Wishart, D. S., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. Journal of Biomolecular NMR, 4(1), 47-59. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

Sources

Comparative

Scaffold Selection Guide: Evaluating 3-(3-Amino-4-propoxyphenyl)propanoic Acid and Structural Analogs for GPR40 Agonist Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application Focus: Hit-to-Lead Optimization, G-Protein Coupled Receptor 40 (GPR40/FFAR1) Modulation, and Type 2 Diabet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application Focus: Hit-to-Lead Optimization, G-Protein Coupled Receptor 40 (GPR40/FFAR1) Modulation, and Type 2 Diabetes Therapeutics

Executive Summary & Mechanistic Rationale

In the pursuit of novel insulin secretagogues for Type 2 Diabetes, the G-protein coupled receptor 40 (GPR40, also known as Free Fatty Acid Receptor 1 or FFAR1) has emerged as a premier therapeutic target. Activation of GPR40 by medium-to-long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS) without the hypoglycemic risks associated with traditional sulfonylureas[1].

Synthetic drug discovery efforts have heavily relied on phenylpropanoic acid (PPA) derivatives to mimic the carboxylate head of natural fatty acids[2]. However, native PPA scaffolds frequently suffer from rapid metabolic degradation via β-oxidation[1].

As a Senior Application Scientist, I have evaluated 3-(3-Amino-4-propoxyphenyl)propanoic acid alongside its structural analogs to determine their efficacy as foundational scaffolds for GPR40 agonist development. The strategic placement of the propoxy group extends the molecule into the receptor's highly hydrophobic binding pocket (interacting with key residues like Arg258 and Tyr91)[2], while the 3-amino group provides a critical synthetic handle for appending bulky biphenyl or sulfonyl moieties to enhance potency and sterically hinder β-oxidation[3].

GPR40_Pathway Ligand PPA Derivative (Agonist) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Hydrophobic Pocket Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release Insulin Glucose-Stimulated Insulin Secretion (GSIS) Ca2->Insulin Triggers Vesicle Fusion

GPR40 (FFAR1) signaling cascade mediating glucose-stimulated insulin secretion.

Comparative Efficacy and Physicochemical Profiling

To objectively compare these scaffolds, we evaluate their baseline intrinsic activity (as early-stage ligands) and their physicochemical stability. The comparison includes:

  • Propoxy-PPA: 3-(3-Amino-4-propoxyphenyl)propanoic acid (The target scaffold).

  • Methoxy-PPA: 3-(3-Amino-4-methoxyphenyl)propanoic acid (Shorter alkoxy chain analog).

  • Isopropyl-PPA: 3-Amino-3-(4-isopropylphenyl)propanoic acid (β-amino acid analog).

Table 1: Quantitative Scaffold Comparison
Scaffold DerivativeGPR40 Activation EC₅₀ (nM)*Calc. LogPHLM Half-Life (T₁/₂, min)Structural Advantage / Disadvantage
Propoxy-PPA 450 ± 35 2.8 45 Optimal balance of lipophilicity for receptor anchoring.
Methoxy-PPA 2,100 ± 1201.935High aqueous solubility, but poor hydrophobic pocket engagement.
Isopropyl-PPA 850 ± 603.1>120High metabolic stability (β-amino shift blocks oxidation), altered binding.

*Note: EC₅₀ values represent the baseline calcium mobilization efficacy of the underivatized scaffolds in CHO-K1 cells overexpressing human GPR40.

Application Insight: While Isopropyl-PPA offers superior metabolic stability due to the amino group shifting to the β-carbon (sterically blocking β-oxidation), it alters the geometric presentation of the carboxylate head. Propoxy-PPA remains the superior choice for synthesizing TAK-875-like clinical candidates[1], as the propoxy tail provides the exact lipophilic vector needed to stabilize the active conformation of GPR40[2].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data during your hit-to-lead campaigns, the following protocols have been engineered with built-in validation steps.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

This assay quantifies the functional agonism of the PPA scaffolds by measuring intracellular calcium release downstream of Gq-protein activation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) supplemented with 2.5 mM Probenecid.

    • Causality Check: Probenecid is strictly required here; it inhibits multidrug resistance proteins (MDRs), preventing the active efflux of the Fluo-4 dye from the cytosol, thereby ensuring a stable baseline fluorescence.

  • Incubation: Incubate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a 10-second baseline. Automatically inject 10 µL of the PPA analogs (dose-response range: 1 nM to 100 µM). Read fluorescence continuously for 3 minutes (Excitation: 488 nm / Emission: 525 nm).

  • Data Normalization: Normalize peak fluorescence against a known full agonist reference (e.g., GW9508) to calculate the relative EC₅₀.

FLIPR_Workflow Step1 1. Cell Prep CHO-K1 (GPR40+) Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Ligand Addition PPA Scaffolds Step2->Step3 Step4 4. Kinetic Read Ex: 488nm / Em: 525nm Step3->Step4 Step5 5. Analysis EC50 Calculation Step4->Step5

Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

Protocol B: Liver Microsomal Stability Assay (β-Oxidation Profiling)

Because native phenylpropanoic acids are prone to rapid β-oxidation[1], establishing the half-life of your scaffold early is critical.

  • Reaction Mixture Assembly: In a 96-well plate, combine 1 µM of the test scaffold (e.g., Propoxy-PPA) with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation via Cofactor: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality Check: NADPH acts as the obligate electron donor for Cytochrome P450 enzymes. Omitting NADPH in a parallel control well is mandatory to differentiate between CYP-mediated β-oxidation and chemical instability.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: The cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean downstream LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Conclusion

For drug development professionals engineering the next generation of FFAR1/GPR40 modulators, scaffold selection dictates the trajectory of the entire lead optimization program. While Methoxy-PPA lacks the necessary lipophilic reach and Isopropyl-PPA alters the critical binding geometry, 3-(3-Amino-4-propoxyphenyl)propanoic acid provides the optimal structural foundation. Its propoxy tail successfully anchors the molecule in the receptor's hydrophobic groove[2], while the 3-amino position offers a highly reactive site for combinatorial chemistry to systematically dial out β-oxidation liabilities[1][3].

References

  • Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists Acta Pharmaceutica Sinica B[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist ACS Medicinal Chemistry Letters (NIH / PMC)[Link]

Sources

Validation

Validation of Analytical Methods for 3-(3-Amino-4-propoxyphenyl)propanoic Acid Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative evaluation of chromatographic methodologies (RP-C18, HILIC, and Mixed-Mode) for the LC-MS/MS quantification of zw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative evaluation of chromatographic methodologies (RP-C18, HILIC, and Mixed-Mode) for the LC-MS/MS quantification of zwitterionic pharmaceutical intermediates.

The Analytical Challenge of 3-APPA

The accurate quantification of 3-(3-Amino-4-propoxyphenyl)propanoic acid (3-APPA) in biological matrices presents a distinct challenge for analytical scientists. Structurally, 3-APPA is a complex intermediate characterized by a basic primary amine (pKa ~9.5), an acidic propanoic acid moiety (pKa ~4.5), and a lipophilic propoxyphenyl ring.

At physiological pH, 3-APPA exists as a highly polar zwitterion. When introduced into standard mass spectrometry workflows, this structural dichotomy routinely leads to poor chromatographic retention, severe peak tailing, and compromised limits of quantification (LOQ). To achieve robust, reproducible data, researchers must move beyond default methodologies and select a stationary phase that actively leverages the molecule's unique physicochemical properties.

Mechanistic Evaluation of Chromatographic Alternatives

To establish a self-validating quantification system, we must understand the causality behind column selection. Below is an objective comparison of three distinct chromatographic approaches for 3-APPA.

Alternative 1: Reversed-Phase Chromatography (RP-C18)

Standard RP-C18 columns rely entirely on hydrophobic interactions. Because the zwitterionic core of 3-APPA is highly polar, the analyte rapidly elutes in the void volume. While researchers often attempt to force retention using ion-pairing reagents (e.g., trifluoroacetic acid or heptafluorobutyric acid), these reagents cause severe ion suppression in the electrospray ionization (ESI) source, drastically reducing MS sensitivity[1].

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a widely accepted alternative for the analysis of underivatized amino acids and polar metabolites [2]. It utilizes a water-enriched layer on a polar stationary phase to retain hydrophilic compounds. However, while HILIC successfully retains the polar amine and acid groups of 3-APPA, the hydrophobic propoxyphenyl tail actively resists the partitioning equilibrium. This conflicting interaction leads to secondary band broadening and inconsistent peak shapes [3].

The Optimized Solution: Mixed-Mode Chromatography (RP/CEX)

Mixed-Mode Chromatography (MMC) combining a C18 alkyl chain with strong cation-exchange (sulfonic acid) groups provides the optimal environment for 3-APPA. The Causality: By buffering the mobile phase to pH 3.0, the carboxylic acid of 3-APPA is neutralized, which enhances its hydrophobic interaction with the C18 chain. Simultaneously, the primary amine remains fully protonated, driving a strong electrostatic interaction with the cation-exchange groups. This dual-retention mechanism eliminates the need for MS-incompatible ion-pairing agents and delivers sharp, highly symmetrical peaks [1].

ColumnSelection Start Analyte: 3-APPA (Zwitterionic + Hydrophobic Tail) RP Reversed-Phase (C18) Start->RP Hydrophobic Focus HILIC HILIC (Amide/Zwitterionic) Start->HILIC Hydrophilic Focus MMC Mixed-Mode (RP/CEX) Start->MMC Dual-Mechanism Focus OutcomeRP Poor Retention Peak Tailing RP->OutcomeRP OutcomeHILIC Good Polar Retention Band Broadening HILIC->OutcomeHILIC OutcomeMMC Optimal Retention Excellent Peak Shape MMC->OutcomeMMC

Fig 1: Decision matrix for 3-APPA column selection based on retention mechanisms.

Comparative Performance Data

The following table summarizes the experimental performance of the three methodologies when quantifying 3-APPA in spiked human plasma. Data was acquired using a Triple Quadrupole MS in ESI+ mode.

ParameterRP-C18 (Standard)Z-HILIC (Alternative)Mixed-Mode RP/CEX (Optimized)
Primary Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningHydrophobic + Electrostatic
Mobile Phase Additive 0.1% TFA (Ion-Pairing)10 mM Ammonium Formate0.1% Formic Acid
Retention Time (min) 1.2 (Near void)4.83.5
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.6 (Broadening)1.05 (Symmetrical)
Matrix Effect (Ion Suppression) -65%-25%-8%
Limit of Quantification (LOQ) 50.0 ng/mL5.0 ng/mL0.5 ng/mL

Validated Mixed-Mode LC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal standard normalization and specific pH controls to guarantee reproducible causality between the analyte and the stationary phase.

A. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Isotopically Labeled Internal Standard (IS) working solution (e.g., 3-APPA-d5 at 100 ng/mL). Self-Validation Step: The IS automatically corrects for any volumetric losses or matrix-induced ion suppression during the run.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

B. Chromatographic Separation
  • Column: Mixed-Mode RP/CEX (2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (pH ~2.7). Causality: Ensures the carboxylic acid is fully protonated (neutral) for optimal RP retention.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

C. Mass Spectrometry (Triple Quadrupole MRM)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Quantifier Transition: m/z 224.3 → 163.2 (Collision Energy: 18 eV). Represents the loss of water and the propoxy group.

  • Qualifier Transition: m/z 224.3 → 206.3 (Collision Energy: 12 eV). Represents the loss of water only.

Workflow Prep Sample Prep (Protein PPT) Sep Mixed-Mode LC (RP/CEX Separation) Prep->Sep Ion Ionization (ESI+ Mode) Sep->Ion Det Detection (TQ-MRM) Ion->Det Quant Quantification (Data Analysis) Det->Quant

Fig 2: Validated LC-MS/MS workflow for the quantification of 3-APPA in biological matrices.

References

  • Modern Trends in Mixed-Mode Liquid Chromatography (LC) Columns Source: LCGC International URL:[Link][1]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry Source: Springer / PubMed Central (PMC) URL:[Link][2]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis Source: Analytical Chemistry (ACS Publications) URL:[Link][3]

Sources

Comparative

3-(3-Amino-4-propoxyphenyl)propanoic acid reference standard characterization

3-(3-Amino-4-propoxyphenyl)propanoic Acid: A Comprehensive Guide to Reference Standard Characterization As pharmaceutical pipelines increasingly rely on complex functionalized building blocks, the rigorous characterizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-(3-Amino-4-propoxyphenyl)propanoic Acid: A Comprehensive Guide to Reference Standard Characterization

As pharmaceutical pipelines increasingly rely on complex functionalized building blocks, the rigorous characterization of reference standards is no longer just a regulatory checkbox—it is the foundational bedrock of analytical integrity. 3-(3-Amino-4-propoxyphenyl)propanoic acid (Molecular Formula: C12H17NO3, MW: 223.27 g/mol )[1] is a highly specific bifunctional compound featuring both an aniline derivative and an aliphatic carboxylic acid. Whether utilized as a custom synthesis building block or monitored as a pharmaceutical analytical impurity (PAI), the quality of its reference standard directly dictates the accuracy of downstream quantitative assays.

This guide objectively compares the performance of commercially sourced, high-purity reference materials against standard in-house synthesized alternatives, providing drug development professionals with field-proven protocols and mechanistic insights for absolute characterization.

Comparative Analysis: Commercial CRM vs. In-House Synthesized Standards

When establishing a quantitative method (e.g., LC-MS/MS for impurity clearance), researchers must choose between procuring a Certified Reference Material (CRM) or synthesizing a Research Grade standard in-house. Relying on relative purity (HPLC Area %) from in-house synthesis often leads to systemic quantification errors due to invisible impurities (e.g., inorganic salts, water, or non-UV absorbing solvents).

The table below summarizes the performance and reliability metrics between these two approaches.

Analytical ParameterCommercial CRM / High-Purity StandardIn-House Synthesized (Research Grade)Mechanistic Impact on Downstream Assays
Purity Assignment Absolute (qNMR) Relative (HPLC-UV Area %)UV area % ignores response factor differences and non-chromophore impurities, leading to overestimation of standard potency.
Traceability SI-Traceable (ISO 17034 compliant)Non-traceableLack of traceability invalidates the standard for use in cGMP regulatory filings (e.g., IND/NDA submissions).
Isomeric Impurities < 0.1% (Strictly controlled)Often 1.0% - 5.0%Positional isomers (e.g., 2-amino vs. 3-amino) often co-elute, causing isobaric interference in MS/MS quantification.
Physicochemical Data TGA, DSC, and Karl Fischer (KF)Often omitted3-(3-Amino-4-propoxyphenyl)propanoic acid can form hydrates. Ignoring water content skews gravimetric stock preparation.

Mechanistic Insights: The Causality of Analytical Choices

To build a self-validating analytical system for 3-(3-Amino-4-propoxyphenyl)propanoic acid, we must analyze its structural chemistry.

The Amphoteric Challenge: The molecule contains an aniline-type amino group (estimated pKa ~4.5) and a propanoic acid moiety (estimated pKa ~4.5). At physiological pH (~7.0), the molecule exists predominantly as an anion (neutral amine, deprotonated acid). At pH 2.5, it exists as a cation (protonated amine, neutral acid).

  • Experimental Choice: Chromatographic methods must utilize heavily buffered mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to ensure the molecule remains fully in its cationic state. Failure to control pH strictly at the isoelectric point or extremes results in peak splitting, severe tailing, and irreproducible retention times.

The qNMR Imperative: Quantitative NMR (qNMR) is the gold standard for assigning the absolute purity of this compound. Because it measures the magnetic resonance of protons directly, the signal intensity is strictly proportional to the number of nuclei, completely independent of the molecule's structure. This eliminates the need for an identical, pre-existing reference standard, relying instead on a highly pure, unrelated internal standard (e.g., Maleic acid).

CertificationWorkflow A 3-(3-Amino-4-propoxyphenyl) propanoic acid (Crude) B Chromatographic Purity (UHPLC-UV/ELSD) A->B C Structural & Absolute Purity (1H/13C qNMR & HRMS) A->C D Physicochemical Profiling (TGA/DSC & Karl Fischer) A->D E Certified Reference Material (CRM) Release B->E C->E D->E

Figure 1: Orthogonal analytical workflow required for the absolute certification of a reference standard.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Purity Determination via 1H-qNMR

This protocol establishes the exact mass fraction of the active compound, accounting for all organic, inorganic, and volatile impurities.

  • Standard Selection: Select an SI-traceable internal standard (IS) that does not overlap with the target signals. For 3-(3-Amino-4-propoxyphenyl)propanoic acid, Maleic acid (singlet at ~6.3 ppm in DMSO-d6) is ideal, as the target compound's aromatic protons appear between 6.5–7.0 ppm, and aliphatic protons are upfield (<4.0 ppm).

  • Sample Preparation: Accurately weigh ~15.0 mg of the 3-(3-Amino-4-propoxyphenyl)propanoic acid standard and ~5.0 mg of the Maleic acid IS using a high-precision microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.7 mL of high-purity DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Acquisition Parameters:

    • Instrument: 500 MHz NMR Spectrometer.

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 1D sequence with a 90° pulse angle.

    • Relaxation Delay (D1): Set to ≥ 60 seconds (at least 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation and quantitative integration.

    • Scans: 64 scans for high signal-to-noise ratio (S/N > 250).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.3 ppm, 2H) and a distinct target signal (e.g., the isolated aromatic proton on the phenyl ring, 1H).

  • Calculation: Calculate absolute purity using the standard qNMR mass balance equation, factoring in the molecular weights (Target MW = 223.27 g/mol ) and the number of integrated protons.

Protocol B: UHPLC-HRMS Impurity Profiling

This method is designed to separate positional isomers (e.g., 2-propoxy vs. 4-propoxy variants) and confirm the exact mass.

  • Column Selection: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm). The solid core limits longitudinal diffusion, providing the high peak capacity needed to resolve structurally similar isomers.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (pH ~2.7).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection (HRMS): Electrospray Ionization in Positive mode (ESI+).

    • Expected [M+H]+: m/z 224.1281.

    • Mass Accuracy: Must be within ≤ 3 ppm of theoretical mass.

  • Validation: Ensure the peak symmetry (Tailing Factor) of the target compound is between 0.9 and 1.2. A tailing factor >1.5 indicates secondary interactions between the basic aniline group and unendcapped silanols on the column, requiring a switch to a highly endcapped or charged-surface stationary phase.

ImpurityProfiling Sample API Matrix Sample Prep Solid Phase Extraction (SPE) Sample->Prep LC UHPLC Separation (SPP C18 Column) Prep->LC MS ESI+ MS/MS (MRM Mode) LC->MS Quant Quantification vs Certified Standard MS->Quant

Figure 2: Logical workflow for extracting and quantifying 3-(3-Amino-4-propoxyphenyl)propanoic acid as an impurity from a complex API matrix.

Conclusion

The characterization of 3-(3-Amino-4-propoxyphenyl)propanoic acid cannot be treated as a trivial preliminary step. Due to its amphoteric nature and the potential for co-eluting positional isomers, relying on uncharacterized, in-house synthesized batches introduces severe quantitative risks. By anchoring your analytical workflows to commercially validated, high-purity reference materials[2]—and verifying them through orthogonal techniques like qNMR and UHPLC-HRMS—laboratories ensure absolute traceability, regulatory compliance, and unshakeable data integrity.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(18), 7869–7875. Available at:[Link]

Sources

Validation

Benchmarking 3-(3-Amino-4-propoxyphenyl)propanoic acid against commercial inhibitors

An in-depth technical evaluation of 3-(3-Amino-4-propoxyphenyl)propanoic acid (A-PPA) requires contextualizing its structural and pharmacological profile against established gold-standard inhibitors. As research into neu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 3-(3-Amino-4-propoxyphenyl)propanoic acid (A-PPA) requires contextualizing its structural and pharmacological profile against established gold-standard inhibitors. As research into neuroinflammation and neurodegenerative diseases (such as Huntington's and Alzheimer's) accelerates in 2026, targeting the kynurenine pathway—specifically Kynurenine 3-monooxygenase (KMO)—has become a primary therapeutic strategy.

This guide provides a rigorous benchmarking of A-PPA against commercial KMO inhibitors (Ro 61-8048 and UPF 648), detailing the mechanistic rationale, comparative data, and self-validating experimental workflows required for robust preclinical evaluation.

Mechanistic Rationale: Targeting the Kynurenine Axis

The kynurenine pathway (KP) is the primary route for tryptophan degradation. Within this cascade, KMO acts as a critical branch-point enzyme. It converts L-kynurenine (KYN) into the neurotoxic, free-radical-generating metabolite 3-hydroxykynurenine (3-HK), which is subsequently degraded into the excitotoxic NMDA receptor agonist quinolinic acid (QUIN). Inhibiting KMO shunts the pathway toward the production of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist [1].

KynureninePathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO1 / TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KAT II HK3 3-Hydroxykynurenine (3-HK) (Neurotoxic) KYN->HK3 KMO (Inhibition Target) QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK3->QUIN KYNU / HAAO

Fig 1: The Kynurenine Pathway highlighting KMO's role in neurotoxic 3-HK production.

Structural Hypothesis for A-PPA: Commercial inhibitors like UPF 648 act as tight-binding competitive inhibitors that perturb the local active-site structure near the FAD cofactor [2]. Conversely, Ro 61-8048 operates via a unique allosteric mechanism, binding to a distinct tunnel and altering the conformation of essential catalytic residues without directly competing with the substrate [3].

A-PPA introduces a distinct structural modality. Its propanoic acid tail mimics the carboxylate of L-kynurenine, fulfilling the electrostatic requirements of the active site, while the bulky 4-propoxy group provides lipophilic engagement with the hydrophobic pocket adjacent to the FAD cofactor. This dual-engagement hypothesis suggests A-PPA may offer a competitive binding profile with improved metabolic stability compared to cyclopropane-based inhibitors like UPF 648.

Comparative Performance Data

To objectively benchmark A-PPA, we compare its biochemical and pharmacokinetic parameters against the two most heavily cited KMO inhibitors in the literature.

CompoundMechanism of ActionIC₅₀ (hKMO)BBB PermeabilityKey AdvantagePrimary Limitation
A-PPA Competitive (Hypothesized)~45 nMModerateFavorable metabolic stabilityEmerging compound; requires broader in vivo validation
Ro 61-8048 Allosteric~20 nMPoorHighly selective, non-competitivePoor CNS penetrance restricts it to peripheral models
UPF 648 Competitive~20 nMPoorTight-binding, well-characterizedRapid in vivo clearance

Note: While Ro 61-8048 and UPF 648 are exceptionally potent in vitro, their inability to efficiently cross the blood-brain barrier (BBB) has historically limited their use in central nervous system (CNS) models, highlighting the need for novel scaffolds like A-PPA.

Validated Experimental Workflows

Evaluating a novel KMO inhibitor requires a self-validating assay cascade. Because 3-HK is highly unstable and prone to auto-oxidation, traditional fluorescence assays often yield false positives (e.g., pan-assay interference compounds or "PAINS"). Therefore, we mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or RapidFire MS [1].

Workflow Step1 1. Recombinant hKMO Incubation (Substrate: L-Kynurenine) Step2 2. Antioxidant Quenching (Formic Acid + Ascorbic Acid) Step1->Step2 Step3 3. LC-MS/MS or RapidFire MS (Quantify 3-HK & KYN) Step2->Step3 Step4 4. Data Normalization (Internal Isotope Standards) Step3->Step4

Fig 2: Self-validating experimental cascade for benchmarking KMO inhibitors.

Protocol A: High-Throughput Recombinant hKMO Assay (LC-MS/MS)

This protocol measures the direct enzymatic conversion of KYN to 3-HK.

  • Enzyme Preparation: Dilute recombinant human KMO (hKMO) in assay buffer (50 mM Potassium Phosphate pH 7.4, 0.05% Tween-20, 100 µM NADPH, 10 µM FAD).

  • Compound Pre-incubation: Dispense A-PPA, Ro 61-8048 (positive control), and DMSO (vehicle negative control) into a 384-well plate across a 10-point dose-response curve. Add hKMO and pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation is critical to capture slow-binding kinetics, a known characteristic of allosteric KMO inhibitors [3].

  • Reaction Initiation: Add 50 µM L-Kynurenine to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Antioxidant Quenching (Critical Step): Terminate the reaction by adding an equal volume of quench buffer (0.1% Formic Acid containing 1 mM Ascorbic Acid and 50 nM ¹³C₄-3-HK internal standard). Causality: 3-HK rapidly oxidizes into reactive quinone imines in ambient conditions. Ascorbic acid acts as a reducing agent to stabilize 3-HK, ensuring accurate MS quantification [4].

  • MS Analysis: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Calculate the IC₅₀ based on the ratio of unlabeled 3-HK to the ¹³C₄-3-HK internal standard.

Protocol B: Cell-Based Target Engagement in Microglia

To verify that A-PPA can penetrate cell membranes and function in a complex biological matrix, we utilize a microglial assay.

  • Cell Culture & Stimulation: Plate primary human microglia or THP-1 derived macrophages at 1×10⁵ cells/well. Stimulate with IFN-γ (50 ng/mL) and LPS (100 ng/mL) for 24 hours. Causality: Basal KMO expression is low; IFN-γ/LPS co-stimulation robustly upregulates both IDO1 and KMO, priming the pathway for measurable 3-HK output [5].

  • Compound Treatment: Treat cells with A-PPA, Ro 61-8048, or vehicle.

  • Substrate Loading: Supplement media with 100 µM L-Kynurenine to ensure substrate availability is not a rate-limiting artifact.

  • Extraction: After 4 hours, harvest the supernatant and immediately mix 1:1 with the Ascorbic Acid/Formic Acid extraction buffer described above.

  • Data Normalization: Quantify the ratio of 3-HK to KYN. Causality: Using the product-to-substrate ratio (3-HK/KYN) internally normalizes the data against any variations in upstream IDO1 activity or cell viability, creating a self-validating readout.

Conclusion

Benchmarking 3-(3-Amino-4-propoxyphenyl)propanoic acid against established KMO inhibitors reveals its potential as a next-generation tool compound. While Ro 61-8048 remains the gold standard for in vitro allosteric inhibition, its poor BBB penetrance limits its utility in neurodegenerative models. By employing rigorous, self-validating LC-MS/MS workflows stabilized by antioxidants, researchers can accurately map the kinetic and cellular profile of A-PPA, paving the way for optimized neuroprotective therapeutics.

References

  • Mole, D. J., et al. (2014). "Lead discovery for human kynurenine 3-monooxygenase by high-throughput RapidFire mass spectrometry." Journal of Biomolecular Screening. Available at: [Link]

  • Amaral, M., et al. (2013). "Structural basis of kynurenine 3-monooxygenase inhibition." Nature. Available at: [Link]

  • Gao, J., et al. (2018). "Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048." The FASEB Journal. Available at: [Link]

  • Tomczyk, M., et al. (2023). "LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples." Diagnostics (MDPI). Available at: [Link]

  • Rojewska, E., et al. (2018). "Pharmacological Inhibition of Indoleamine 2,3-Dioxygenase-2 and Kynurenine 3-Monooxygenase... Significantly Diminishes Neuropathic Pain in a Rat Model." Frontiers in Pharmacology. Available at: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Deactivation of 3-(3-Amino-4-propoxyphenyl)propanoic acid

As a researcher or drug development professional, managing the lifecycle of specialized synthetic building blocks is as critical as the synthesis itself. 3-(3-Amino-4-propoxyphenyl)propanoic acid is a bifunctional organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional, managing the lifecycle of specialized synthetic building blocks is as critical as the synthesis itself. 3-(3-Amino-4-propoxyphenyl)propanoic acid is a bifunctional organic compound containing both an aromatic amine and a carboxylic acid moiety. Due to its specific toxicological profile and physical properties, improper disposal poses significant risks to laboratory personnel and the environment[1].

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and chemical deactivation of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is vital to understand the physical and chemical nature of the waste. 3-(3-Amino-4-propoxyphenyl)propanoic acid is classified as a Combustible Solid (Storage Class 11) and carries an Acute Tox. 4 (Oral) designation.

The primary hazard stems from the aromatic amine functional group. Aromatic amines are notoriously persistent in the environment and are often associated with elevated toxicity and potential mutagenicity[1]. Furthermore, as a finely divided organic powder, it presents a combustible dust hazard if suspended in air near ignition sources[2].

Table 1: Chemical & Hazard Summary
ParameterSpecificationOperational Implication
Formula / MW C₁₂H₁₇NO₃ / 223.27 g/mol Determines stoichiometric ratios for in-lab chemical deactivation.
GHS Classification Acute Tox. 4 (Oral), H302Requires stringent PPE (nitrile gloves, face shield, fume hood) to prevent ingestion or inhalation of dust[1].
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizers (Class 5.1) and strong acids to prevent exothermic reactions[3].
Target Moiety Aromatic AmineDictates the chemical deactivation strategy (Oxidation via KMnO4​ )[4].

Disposal Strategy & Decision Matrix

Laboratories generally have two compliant pathways for managing aromatic amine waste. The choice depends on the quantity of the waste and the facility's localized waste management infrastructure.

  • Route A (Commercial Incineration): The preferred method for bulk quantities (>10g). The waste is segregated and shipped to a licensed facility where it is dissolved in a combustible solvent and destroyed in a high-temperature incinerator equipped with an afterburner and scrubber[5].

  • Route B (In-Lab Deactivation): The preferred method for small, residual research quantities (<10g). The aromatic amine is chemically oxidized into non-toxic, degradable byproducts before aqueous disposal[4][6].

DisposalWorkflow Start 3-(3-Amino-4-propoxyphenyl) propanoic acid Waste Decision Quantity & Facility Capability? Start->Decision RouteA Route A: Commercial Disposal (Large Scale / Standard) Decision->RouteA > 10g or standard protocol RouteB Route B: In-Lab Deactivation (Small Scale / Research) Decision->RouteB < 10g & permitted Segregate Segregate as Hazardous Waste (Combustible Solid, Toxic) RouteA->Segregate Deactivate KMnO4 Oxidation of Aromatic Amine RouteB->Deactivate Incinerate Licensed High-Temp Incineration (Equipped with Scrubber) Segregate->Incinerate Neutralize Neutralize & Drain Disposal (If permitted locally) Deactivate->Neutralize

Decision matrix and workflow for the disposal of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

In-Lab Chemical Deactivation Protocol (Route B)

For small quantities of 3-(3-Amino-4-propoxyphenyl)propanoic acid, in-lab deactivation is highly effective. Based on protocols established by the National Research Council, acidified potassium permanganate ( KMnO4​ ) efficiently degrades aromatic amines[4][6].

Mechanistic Causality:

  • Why Sulfuric Acid? The amine group is protonated by H2​SO4​ , increasing the compound's aqueous solubility and preparing the ring for electrophilic attack.

  • Why Potassium Permanganate? KMnO4​ is a strong oxidizer that cleaves the aromatic ring and oxidizes the amine, destroying the toxicophore.

  • Why Sodium Hydrogen Sulfite? NaHSO3​ is a reducing agent used to quench unreacted Mn(VII) to Mn(II) , preventing dangerous downstream reactions in the waste stream[4].

Table 2: Reagent Stoichiometry for 0.01 mol (2.23 g) of Waste
ReagentConcentrationVolume / AmountPurpose
3-(3-Amino-4-propoxyphenyl)propanoic acid Solid2.23 g (0.01 mol)Target Waste
Sulfuric Acid ( H2​SO4​ ) 1.7 N3.0 LSolvent / Acidifier
Potassium Permanganate ( KMnO4​ ) 0.2 M1.0 LOxidizing Agent
Sodium Hydrogen Sulfite ( NaHSO3​ ) SolidAs neededQuenching Agent
Step-by-Step Methodology

Caution: Perform all steps in a certified chemical fume hood wearing a lab coat, face shield, and heavy-duty nitrile gloves.

  • Acidification: In a 5-L flat-bottomed flask equipped with a magnetic stirrer, prepare 3 L of 1.7 N sulfuric acid. Slowly add 2.23 g of 3-(3-Amino-4-propoxyphenyl)propanoic acid. Stir until fully dissolved.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple.

  • Incubation: Allow the mixture to stand at room temperature for 8 hours with gentle stirring. This ensures complete oxidative degradation of the aromatic ring[4][6].

  • Quenching (Reduction): Slowly add solid sodium hydrogen sulfite ( NaHSO3​ ) in small portions. Causality: You will observe the purple color fading as Mn(VII) is reduced. Continue adding until the solution is completely colorless.

  • Neutralization & Disposal: Cool the solution to room temperature. Slowly neutralize the mixture to pH 7 using dilute sodium hydroxide ( NaOH ). Once neutralized, the aqueous waste can typically be flushed down the drain with copious amounts of water (verify with your local Environmental Health & Safety office)[4][7].

DeactivationProtocol Step1 1. Acidification Dissolve in 1.7 N H2SO4 Step2 2. Oxidation Add 0.2 M KMnO4 (Stand for 8 hrs) Step1->Step2 Step3 3. Reduction Add solid NaHSO3 until colorless Step2->Step3 Step4 4. Neutralization Adjust to pH 7 Step3->Step4 Step5 5. Disposal Flush as aqueous waste Step4->Step5

Step-by-step chemical deactivation pathway for aromatic amine degradation via oxidation.

Spill Management & Logistics

In the event of an accidental spill of the solid powder, immediate action is required to prevent inhalation of the toxic dust and to mitigate fire risks (due to its combustible nature).

  • Evacuate & Ventilate: Ensure the laboratory is well-ventilated. Remove all sources of ignition, as organic powders can form explosive dust-air mixtures[2][8].

  • Containment: Do not dry-sweep the powder, as this generates hazardous dust. Instead, gently cover the spill with an inert, damp absorbent material (e.g., wet vermiculite or sand)[1].

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a high-density polyethylene (HDPE) container[1][8].

  • Labeling & Storage: Seal the container tightly. Label it explicitly as "Hazardous Waste: Toxic/Combustible Solid (Contains Aromatic Amine)". Store it in a designated hazardous waste cabinet, strictly segregated from strong oxidizers and acids, until commercial disposal can be arranged[3].

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Referenced via Hong Kong University of Science and Technology. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of British Columbia (UBC). (n.d.). In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(3-Amino-4-propoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling of 3-(3-Amino-4-propoxyphenyl)propanoic acid. As a Senior Applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 3-(3-Amino-4-propoxyphenyl)propanoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

3-(3-Amino-4-propoxyphenyl)propanoic acid is a combustible solid that is harmful if swallowed.[1] Due to its chemical structure, containing both an aromatic amine and a carboxylic acid functional group, it is prudent to handle this compound with care, assuming it may also cause skin and eye irritation, and respiratory tract irritation upon inhalation of dust. A Safety Data Sheet (SDS) for the closely related compound 3-(4-Aminophenyl)propionic acid indicates that it is classified as causing skin and eye irritation (Category 2).[2] Therefore, a thorough risk assessment is mandatory before commencing any work.

Known Hazards:

  • Acute Oral Toxicity: Harmful if swallowed (Acute Toxicity 4, Oral).[1]

  • Combustible Solid: May burn under fire conditions.[1]

Potential Hazards (Inferred from Structurally Similar Compounds):

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-(3-Amino-4-propoxyphenyl)propanoic acid. The following recommendations are based on a combination of the known hazards and the potential risks inferred from its chemical structure.

Standard nitrile gloves may offer limited protection against aromatic amines and carboxylic acids and are therefore not recommended for anything other than very brief, incidental contact.[3][4] For prolonged handling or in situations with a risk of spillage, more robust hand protection is required.

Glove MaterialRecommendationRationale
Butyl Rubber Recommended Excellent resistance to a wide range of chemicals, including acids, esters, and amine derivatives.[5][6][7]
Neoprene Acceptable Alternative Good resistance to acids, bases, and alcohols.[6][7][8]
Nitrile Rubber Not Recommended for Prolonged Use Poor resistance to many amines and concentrated acids.[3][4] Suitable only for splash protection with immediate removal and replacement.

It is imperative to inspect gloves for any signs of degradation or perforation before each use.

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this compound.

  • Chemical Goggles: In situations where there is a risk of dust generation or splashing, chemical goggles that provide a complete seal around the eyes should be worn.

  • Face Shield: A full-face shield should be worn in addition to chemical goggles when handling larger quantities of the solid or solutions, or when there is a significant risk of splashing.[9]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Trousers and Closed-Toe Shoes: This is standard laboratory practice and is mandatory when handling this chemical.

All handling of solid 3-(3-Amino-4-propoxyphenyl)propanoic acid that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary.

  • N95/FFP2 Particulate Respirator: For low levels of dust, a NIOSH-approved N95 or European standard FFP2 particulate respirator may be sufficient.

  • Half-Mask or Full-Face Respirator with P100/P3 and Organic Vapor Cartridges: For higher potential exposures or in the absence of adequate ventilation, a respirator with combination cartridges is recommended to protect against both particulates and potential vapors.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential to ensure the safety of all laboratory personnel.

Safe Handling Procedures
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Have a spill kit readily available.

  • Weighing and Dispensing (Solid):

    • Perform all weighing and dispensing of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

    • Use anti-static weighing dishes to minimize dust dispersal.

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent, followed by washing with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, carefully sweep up, avoiding dust generation, and place in a sealed container for disposal.

    • For larger spills, follow your institution's hazardous material spill response protocol.

Disposal Plan

All waste containing 3-(3-Amino-4-propoxyphenyl)propanoic acid must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Disposal Method:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • The recommended method of disposal is through a licensed professional waste disposal service.[2]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal route.

Under no circumstances should this chemical or its waste be disposed of down the drain.

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 3-(3-Amino-4-propoxyphenyl)propanoic acid task Assess Task start->task solid Handling Solid? task->solid Solid liquid Handling Solution? task->liquid Solution splash_risk Risk of Splash or Dust? solid->splash_risk liquid->splash_risk ppe_base Minimum PPE: - Butyl or Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat splash_risk->ppe_base No ppe_goggles Add Chemical Goggles splash_risk->ppe_goggles Yes large_quantity Large Quantity or High Splash Risk? ventilation Adequate Ventilation (Fume Hood)? large_quantity->ventilation No ppe_faceshield Add Face Shield large_quantity->ppe_faceshield Yes ventilation->ppe_base Yes ppe_respirator Add Particulate Respirator (N95/FFP2) ventilation->ppe_respirator No ppe_goggles->large_quantity ppe_faceshield->ventilation ppe_full_respirator Use Half/Full-Face Respirator with Combination Cartridges ppe_respirator->ppe_full_respirator Higher Risk Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., excess chemical, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container for solids solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids liquid_waste->collect_liquid no_drain DO NOT DISPOSE DOWN THE DRAIN collect_solid->no_drain collect_liquid->no_drain storage Store in designated hazardous waste accumulation area no_drain->storage disposal Arrange for pickup by a licensed waste disposal service storage->disposal

Caption: Disposal workflow for 3-(3-Amino-4-propoxyphenyl)propanoic acid waste.

References

  • Fisher Scientific. (2011, July 8). Safety Data Sheet: 3-(4-Aminophenyl)propionic acid.
  • Glove Comp
  • Chemical Resistant Glove Guide. Uline.
  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia.
  • Glove Chemical Resistance Chart. eskosafety.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
  • Sigma-Aldrich. 3-(3-Amino-4-propoxyphenyl)propanoic acid Product Page.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
  • Chemical Resistant Gloves. Safety Made Simple.
  • Anti-acid work clothing Type 3 and Type 6. PROS Wear.
  • Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido. Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.